molecular formula C25H42ClN7O13P2 B15496974 SML-10-70-1

SML-10-70-1

Número de catálogo: B15496974
Peso molecular: 746.0 g/mol
Clave InChI: LNAHOHGGBNNBAI-CUHBELQGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SML-10-70-1 is a useful research compound. Its molecular formula is C25H42ClN7O13P2 and its molecular weight is 746.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H42ClN7O13P2

Peso molecular

746.0 g/mol

Nombre IUPAC

2-propylpentyl (2S)-2-[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[2-[(2-chloroacetyl)amino]ethoxy]phosphoryl]amino]propanoate

InChI

InChI=1S/C25H42ClN7O13P2/c1-4-6-15(7-5-2)11-42-24(38)14(3)32-47(39,43-9-8-28-17(34)10-26)46-48(40,41)44-12-16-19(35)20(36)23(45-16)33-13-29-18-21(33)30-25(27)31-22(18)37/h13-16,19-20,23,35-36H,4-12H2,1-3H3,(H,28,34)(H,32,39)(H,40,41)(H3,27,30,31,37)/t14-,16+,19+,20+,23+,47?/m0/s1

Clave InChI

LNAHOHGGBNNBAI-CUHBELQGSA-N

SMILES isomérico

CCCC(CCC)COC(=O)[C@H](C)NP(=O)(OCCNC(=O)CCl)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O

SMILES canónico

CCCC(CCC)COC(=O)C(C)NP(=O)(OCCNC(=O)CCl)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O

Origen del producto

United States

Foundational & Exploratory

SML-10-70-1: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of SML-10-70-1, a prodrug derivative of a covalent inhibitor targeting the KRAS G12C mutation, a significant driver in various cancers. This document provides a comprehensive overview of its effects on cancer cell signaling, quantitative efficacy data, and detailed experimental protocols for key assays, serving as a valuable resource for researchers in oncology and drug discovery.

Core Mechanism of Action: Covalent Inhibition of KRAS G12C

This compound is a cell-permeable prodrug that is converted intracellularly to its active form, SML-8-73-1.[1] SML-8-73-1 is a GDP analogue designed to selectively and irreversibly bind to the mutant cysteine residue at position 12 (Cys12) of the KRAS G12C protein.[1] This covalent modification occurs within the guanine nucleotide-binding pocket, effectively locking the KRAS G12C protein in an inactive, GDP-bound state.[1]

By forming this covalent bond, SML-8-73-1 prevents the exchange of GDP for GTP, a critical step for KRAS activation.[1] Constitutively active KRAS mutants, such as G12C, are otherwise perpetually in a GTP-bound "on" state, driving downstream signaling pathways that promote cell proliferation, survival, and tumor growth. The irreversible inhibition by SML-8-73-1 effectively shuts down this oncogenic signaling cascade.[1]

Signaling Pathway Inhibition

The inactivation of KRAS G12C by this compound leads to the attenuation of key downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1] Treatment of KRAS G12C mutant cancer cells with this compound has been shown to decrease the phosphorylation of both ERK and AKT, demonstrating its ability to disrupt these critical cancer-promoting signaling cascades.[1]

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras KRAS Activation Cycle cluster_downstream Downstream Effector Pathways Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) GAP GAP KRAS_GTP->GAP GTP GDP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GDP GTP MEK MEK RAF->MEK ERK pERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT pAKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding

Figure 1: this compound Mechanism of Action on KRAS Signaling.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) values are summarized in the table below.

Cell LineKRAS Mutation StatusEC50 (µM)Reference
H358K-Ras G12C26.6[1]
H23K-Ras G12C47.6[1]
A549K-Ras G12S43.8[1]

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the mechanism of action of this compound.

Cellular Target Engagement Assay (Desthiobiotin-GTP Pulldown)

This assay is designed to determine if this compound can penetrate the cell membrane and covalently bind to its target, KRAS G12C, within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture H358 cells (KRAS G12C) in appropriate media and conditions until they reach 70-80% confluency.

    • Treat the cells with 100 µM this compound or a non-reactive control (SML-10-57-1) for 6 hours.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Desthiobiotin-GTP Labeling:

    • Incubate the cell lysates with desthiobiotin-GTP. This allows the biotin probe to covalently label the GTP-binding pocket of KRAS that is not occupied by this compound.

  • Streptavidin Pulldown:

    • Add streptavidin-coated beads to the lysates to capture the biotinylated proteins.

    • Incubate to allow for binding.

  • Western Blot Analysis:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

    • Analyze the eluates by western blotting using an anti-KRAS antibody to detect the amount of pulled-down KRAS. A decrease in the amount of biotinylated KRAS in the this compound treated sample compared to the control indicates successful target engagement.

Target_Engagement_Workflow cluster_cell Cellular Treatment cluster_lysis Lysis & Labeling cluster_pulldown Pulldown & Detection H358_cells H358 Cells (KRAS G12C) Treatment Treat with this compound or Control (6h) H358_cells->Treatment Lysis Cell Lysis Treatment->Lysis Labeling Incubate with Desthiobiotin-GTP Lysis->Labeling Pulldown Streptavidin Bead Pulldown Labeling->Pulldown WesternBlot Western Blot (anti-KRAS) Pulldown->WesternBlot Result Decreased KRAS signal indicates target engagement WesternBlot->Result

Figure 2: Experimental Workflow for Target Engagement Assay.
Western Blotting for pERK and pAKT

This protocol is used to assess the effect of this compound on the downstream signaling pathways of KRAS.

Protocol:

  • Cell Culture and Treatment:

    • Culture H358 cells to 70-80% confluency.

    • Treat the cells with 100 µM this compound or a non-reactive control for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against pERK, total ERK, pAKT, and total AKT overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay

This assay measures the anti-proliferative effect of this compound on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed H23, H358, and A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for a period of 72 hours.

  • Cell Viability Measurement:

    • Assess cell viability using a standard method such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the EC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a targeted approach to inhibiting oncogenic KRAS G12C. Its mechanism of action, centered on the irreversible covalent modification of the mutant protein, leads to the effective shutdown of downstream pro-survival signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of KRAS G12C inhibitors.

References

SML-10-70-1: A Technical Guide to the Caged Prodrug Targeting K-Ras G12C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SML-10-70-1 is a novel, cell-permeable caged prodrug designed to selectively target the G12C mutant of the K-Ras oncoprotein. As a derivative of the potent covalent inhibitor SML-8-73-1, this compound overcomes the challenge of poor cell membrane penetration exhibited by its parent compound. This is achieved through a "caged" phosphoramidate modification that masks the polarity of the phosphate group, facilitating cellular uptake. Once inside the cell, the caging group is hydrolyzed, releasing the active inhibitor SML-8-73-1. The active form then covalently binds to the cysteine residue at position 12 of the K-Ras G12C mutant, locking the oncoprotein in an inactive, GDP-bound state. This targeted inhibition disrupts downstream signaling pathways, notably the MAPK (ERK) and PI3K-Akt pathways, leading to anti-proliferative effects in cancer cells harboring this specific mutation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, and key experimental data and protocols.

Introduction

The Ras family of small GTPases are critical transducers of extracellular signals that regulate cell proliferation, differentiation, and survival.[1] Activating mutations in Ras are found in approximately 30% of all human cancers, with K-Ras being the most frequently mutated isoform.[1] The G12C mutation, which results in the substitution of glycine with cysteine at codon 12, is a common driver of oncogenesis, particularly in lung and pancreatic cancers.[1] Despite decades of research, directly targeting mutant K-Ras has been a formidable challenge in drug development.[1]

This compound emerged as a second-generation inhibitor, a prodrug derivative of SML-8-73-1, designed to enhance cell permeability.[2] SML-8-73-1 is a GDP analogue that contains an electrophilic chloroacetamide group, which specifically and irreversibly binds to the mutant cysteine in K-Ras G12C.[1] However, the charged nature of SML-8-73-1 limits its ability to cross the cell membrane.[3] To address this, this compound was developed as a "caged" prodrug, where the beta-phosphate is modified as an alanine ester phosphoramidate.[1] This lipophilic modification allows the compound to penetrate cells, where intracellular hydrolysis unmasks the active inhibitor.[1]

Mechanism of Action

The mechanism of action of this compound involves a multi-step process, beginning with its cellular uptake and culminating in the inhibition of K-Ras G12C signaling.

  • Cellular Uptake and Activation: The phosphoramidate "cage" on this compound increases its lipophilicity, enabling it to passively diffuse across the cell membrane.[1][2] Once inside the cell, endogenous enzymes hydrolyze the phosphoramidate and ester moieties, releasing the active, negatively charged inhibitor, SML-8-73-1.[1]

  • Covalent Binding to K-Ras G12C: The uncaged SML-8-73-1, being a GDP analogue, competes with endogenous GTP and GDP for the guanine-nucleotide binding pocket of K-Ras G12C.[1][4] The electrophilic chloroacetamide warhead on SML-8-73-1 then forms a covalent thioether bond with the thiol group of the Cysteine-12 residue unique to the mutant protein.[4] This covalent modification is highly selective for the G12C mutant over wild-type K-Ras.[1]

  • Inhibition of Downstream Signaling: By covalently locking K-Ras G12C in an inactive, GDP-like conformation, this compound prevents the association of K-Ras with its downstream effectors, such as Raf and PI3K.[4][5] This leads to the attenuation of the downstream MAPK (Erk) and PI3K-Akt signaling pathways, which are critical for cancer cell proliferation and survival.[1][4]

Quantitative Data

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) values.

Cell LineK-Ras MutationCancer TypeEC50 (µM)Reference
H358G12CNon-small cell lung cancer26.6[1]
H23G12CNon-small cell lung cancer47.6[1]
A549G12SNon-small cell lung cancer43.8[1]

Note: The anti-proliferative effects observed in the A549 cell line, which does not harbor the G12C mutation, suggest potential off-target effects or cytotoxicity at higher concentrations.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of the prodrug this compound involves the modification of its parent compound, SML-8-73-1.[1] The synthesis of SML-8-73-1 is achieved through a multi-step process involving the preparation of a monophosphate intermediate, its reaction with guanosine mono-phosphate morpholidate, and the subsequent addition of the electrophilic warhead.[6] The final step to generate this compound is the modification of the beta-phosphate of SML-8-73-1 to an alanine ester phosphoramidate.[1]

A detailed, step-by-step protocol for the synthesis of this compound is provided in the supplementary materials of Lim et al., 2014.[1]

Cell Viability Assay

This protocol is a generalized procedure for assessing the anti-proliferative effects of this compound.

  • Cell Seeding: Seed cancer cell lines (e.g., H358, H23, A549) in a 96-well plate at a density of 1,000-3,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CyQuant™ Direct Cell Proliferation Assay.[1]

  • Data Analysis: Plot the cell viability against the compound concentration and use a non-linear regression model to calculate the EC50 value.[1]

Biotin-GTP Pulldown Assay for Target Engagement

This assay determines the ability of this compound to engage K-Ras G12C within cells.[1]

  • Cell Treatment: Treat H358 cells (K-Ras G12C) with this compound (e.g., 100 µM) or a non-reactive control for 6 hours.[1]

  • Cell Lysis: Lyse the cells to obtain total protein extracts.

  • Desthiobiotin-GTP Labeling: Incubate the lysates with desthiobiotin-GTP, which covalently labels the GTP binding pocket of Ras.[1]

  • Pulldown: Recover the biotinylated proteins using streptavidin beads.[1]

  • Western Blot Analysis: Analyze the amount of pulled-down K-Ras by western blotting using a K-Ras specific antibody. A decrease in the biotinylated-Ras signal in this compound treated cells indicates successful target engagement.[1]

Western Blot Analysis of Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation of Erk and Akt.[1]

  • Cell Treatment: Treat H358 cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).[1]

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Erk (pErk), total Erk, phosphorylated Akt (pAkt), and total Akt. A loading control (e.g., GAPDH) should also be used.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence substrate for detection. A decrease in the ratio of pErk/total Erk and pAkt/total Akt indicates inhibition of the respective signaling pathways.[1]

Visualizations

Signaling Pathway of K-Ras and Inhibition by this compound

KRas_Signaling_and_Inhibition cluster_downstream Downstream Effector Pathways GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK KRas_GDP K-Ras G12C-GDP (Inactive) RTK->KRas_GDP Activates GEFs KRas_GTP K-Ras G12C-GTP (Active) KRas_GDP->KRas_GTP GDP/GTP Exchange KRas_GTP->KRas_GDP GTP Hydrolysis Raf Raf KRas_GTP->Raf PI3K PI3K KRas_GTP->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation SML_10_70_1_prodrug This compound (Prodrug) Intracellular_Activation Intracellular Hydrolysis SML_10_70_1_prodrug->Intracellular_Activation SML_8_73_1_active SML-8-73-1 (Active Inhibitor) Intracellular_Activation->SML_8_73_1_active SML_8_73_1_active->KRas_GDP Covalent Binding

Caption: K-Ras signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell-Based Assays cluster_assays Endpoint Analysis cluster_results Data Interpretation Synthesis Synthesis of This compound Prodrug Treatment Treatment with this compound (Dose-Response) Synthesis->Treatment Cell_Lines Culture of Cancer Cell Lines (e.g., H358, H23, A549) Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., CyQuant) Treatment->Viability_Assay Target_Engagement_Assay Target Engagement Assay (Biotin-GTP Pulldown) Treatment->Target_Engagement_Assay Signaling_Assay Downstream Signaling Assay (Western Blot for pErk/pAkt) Treatment->Signaling_Assay EC50_Determination Determination of EC50 Values Viability_Assay->EC50_Determination Target_Validation Confirmation of K-Ras G12C Engagement Target_Engagement_Assay->Target_Validation Pathway_Inhibition Assessment of Pathway Inhibition Signaling_Assay->Pathway_Inhibition

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the direct targeting of the K-Ras G12C oncoprotein. Its "caged" prodrug design successfully addresses the cell permeability limitations of its parent compound, SML-8-73-1, allowing for effective intracellular delivery and subsequent target engagement. The selective and covalent inhibition of K-Ras G12C by this compound leads to the suppression of critical downstream signaling pathways and demonstrates anti-proliferative activity in relevant cancer cell models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapeutics for K-Ras-driven cancers. Further optimization of this class of inhibitors holds promise for the development of effective and targeted cancer therapies.

References

An In-depth Technical Guide on the K-Ras G12C Inhibitor: SML-10-70-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the compound SML-10-70-1, a cell-permeable prodrug designed to target the oncogenic K-Ras G12C mutant. This document is intended for researchers, scientists, and drug development professionals interested in the structure, mechanism of action, and experimental evaluation of this covalent inhibitor.

Core Compound Structure and Properties

This compound is a prodrug derivative of SML-8-73-1, a guanosine diphosphate (GDP) analogue.[1][2][3] The core structure of the active compound, SML-8-73-1, is designed to mimic GDP, allowing it to compete for the guanine nucleotide-binding pocket of K-Ras.[1][2][4] A key feature of SML-8-73-1 is the incorporation of an electrophilic chloroacetamide group, which is capable of forming a covalent bond with the cysteine residue at position 12 of the mutant K-Ras G12C protein.[1] this compound is a "caged" analogue, designed to be cell-permeable to deliver the active inhibitor into the cell.[1][2]

Chemical Structure of this compound and its active form, SML-8-73-1:

G cluster_SML_10_70_1 This compound (Prodrug) cluster_SML_8_73_1 SML-8-73-1 (Active Inhibitor) SML-10-70-1_structure SML-8-73-1_structure SML-10-70-1_structure->SML-8-73-1_structure Intracellular Esterases

Caption: Chemical structures of this compound and its active form SML-8-73-1.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by irreversibly inhibiting the oncogenic K-Ras G12C mutant protein. Ras proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations at the G12 position, such as G12C, impair the intrinsic GTPase activity of Ras, leading to its constitutive activation and the persistent stimulation of downstream pro-proliferative signaling pathways.[1]

This compound, upon entering the cell, is converted to its active form, SML-8-73-1. This active inhibitor then covalently binds to the cysteine-12 residue of K-Ras G12C within the nucleotide-binding pocket.[1] This covalent modification locks the K-Ras G12C protein in an inactive, GDP-bound-like conformation.[1][3] By stabilizing this inactive state, SML-8-73-1 prevents the association of K-Ras G12C with its downstream effectors, such as Raf, thereby inhibiting the activation of the MAPK (Erk) and PI3K/Akt signaling pathways.[1][2]

KRas_Signaling_Pathway cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS Activates KRas_GDP K-Ras G12C (GDP-bound, Inactive) SOS->KRas_GDP Promotes GTP Loading KRas_GTP K-Ras G12C (GTP-bound, Active) RAF RAF KRas_GTP->RAF Activates PI3K PI3K KRas_GTP->PI3K Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SML10701 This compound (Prodrug) SML8731 SML-8-73-1 (Active) SML10701->SML8731 Intracellular Conversion SML8731->KRas_GDP Covalently Binds & Inhibits Reactivation

Caption: this compound inhibits the K-Ras G12C signaling pathway.

Quantitative Biological Data

The biological activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the key quantitative data reported in the literature.

Cell LineK-Ras MutationAssay TypeParameterValue (μM)Reference
H358G12CAnti-proliferativeEC5026.6[1]
H23G12CAnti-proliferativeEC5047.6[1]
A549G12SAnti-proliferativeEC5043.8[1]
H358G12CDownstream Signaling InhibitionConcentration for pErk and pAkt attenuation100[1]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the characterization of this compound and its active form, SML-8-73-1.

Synthesis of SML-8-73-1

The synthesis of the active GDP analogue, SML-8-73-1, is a multi-step process. A key step involves the reaction of a mono-phosphate intermediate with guanosine mono-phosphate morpholidate, followed by the incorporation of the electrophilic chloroacetamide group.[1]

Experimental Workflow for SML-8-73-1 Synthesis:

Synthesis_Workflow start N-boc ethanolamine & Dibenzyl N,N-diisopropylphosphoramidite step1 Tetrazole-facilitated Coupling start->step1 intermediate1 Phosphoramidite Intermediate step1->intermediate1 step2 Oxidation (m-CPBA) intermediate1->step2 intermediate2 Monophosphate Intermediate (2) step2->intermediate2 step3 Coupling Reaction intermediate2->step3 GMP_morpholidate Guanosine Monophosphate Morpholidate (3) GMP_morpholidate->step3 intermediate3 GDP Analogue Precursor step3->intermediate3 step4 Incorporation of Electrophile intermediate3->step4 end SML-8-73-1 step4->end

Caption: Synthetic scheme overview for SML-8-73-1.

Cellular Target Engagement Assay

This assay is designed to confirm that this compound can penetrate the cell membrane and covalently bind to its intended target, K-Ras G12C.[1] The principle of the assay is to pre-treat cells with this compound and then measure the extent to which K-Ras G12C is protected from subsequent labeling by a biotinylated GTP probe.

Detailed Methodology:

  • Cell Culture and Treatment: K-Ras G12C expressing cells (e.g., H358) are cultured to an appropriate confluency. The cells are then treated with this compound (e.g., 100 μM) or a non-reactive control compound for a specified period (e.g., 6 hours).[1]

  • Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.

  • Biotinylated-GTP Probe Incubation: The cell lysates are incubated with desthiobiotin-GTP. This probe will covalently bind to the GTP-binding pocket of K-Ras that has not been occupied by SML-8-73-1.[1]

  • Streptavidin Pulldown: Streptavidin-coated beads are added to the lysates to capture the biotinylated K-Ras.

  • Western Blot Analysis: The captured proteins are then separated by SDS-PAGE and analyzed by Western blotting using an anti-K-Ras antibody to quantify the amount of biotinylated K-Ras. A decrease in the amount of pulled-down K-Ras in the this compound treated sample compared to the control indicates successful target engagement.[1]

Downstream Signaling Pathway Analysis

To assess the functional consequences of K-Ras G12C inhibition by this compound, the phosphorylation status of key downstream effector proteins, such as Erk and Akt, is analyzed.

Detailed Methodology:

  • Cell Treatment: K-Ras G12C mutant cells are treated with this compound (e.g., 100 μM) or a control compound for a defined time.[1]

  • Protein Extraction: Following treatment, total protein is extracted from the cells.

  • Western Blot Analysis: Equal amounts of protein from each sample are subjected to Western blot analysis using antibodies specific for phosphorylated Erk (pErk) and phosphorylated Akt (pAkt). Antibodies against total Erk and total Akt are used as loading controls. A reduction in the levels of pErk and pAkt in the this compound treated cells indicates inhibition of the respective signaling pathways.[1]

Anti-proliferative Assay

The anti-proliferative effects of this compound are determined by measuring its ability to inhibit the growth of cancer cell lines.

Detailed Methodology:

  • Cell Seeding: Cancer cell lines (e.g., H23, H358, A549) are seeded in 96-well plates at a specific density.[1]

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

  • Cell Viability Measurement: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.

  • EC50 Determination: The half-maximal effective concentration (EC50) is calculated by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Conclusion

This compound represents a pioneering effort in the direct and covalent targeting of the oncogenic K-Ras G12C mutant. Its mechanism of action, involving the irreversible locking of K-Ras in an inactive state, provides a clear rationale for its anti-cancer activity. The experimental protocols outlined in this guide provide a framework for the evaluation of this and similar compounds. Further optimization of this class of inhibitors holds the potential for the development of effective therapies for K-Ras G12C-driven cancers.

References

An In-depth Technical Guide to the Discovery and Development of SML-10-70-1: A Covalent Inhibitor of Oncogenic K-Ras G12C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention. Historically, direct inhibition of KRAS has been a formidable challenge. This technical guide details the discovery and preclinical development of SML-10-70-1, a cell-permeable prodrug of SML-8-73-1, a first-in-class, selective, and covalent inhibitor that targets the guanine-nucleotide binding site of the K-Ras G12C mutant. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization, serving as a resource for researchers in oncology and drug discovery.

Introduction: The Challenge of Targeting K-Ras

Ras proteins are GTPase enzymes that function as molecular switches, transducing extracellular signals to intracellular pathways that control cell proliferation, differentiation, and survival.[1] Mutations that lock Ras in a constitutively active, GTP-bound state lead to deregulated cell growth and are a major driver of many cancers, including lung, colorectal, and pancreatic cancers. The K-Ras G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly common and represents a unique therapeutic opportunity due to the presence of a reactive cysteine residue near the nucleotide-binding pocket.[2]

SML-8-73-1 was designed as a GDP analogue with an electrophilic chloroacetamide group positioned to form a covalent bond with this mutant cysteine.[2] To overcome the poor cell permeability of the negatively charged SML-8-73-1, a cell-permeable prodrug, this compound, was developed. This compound is a "caged" version where the beta phosphate is modified as an alanine ester phosphoramidate, which is cleaved by intracellular esterases to release the active SML-8-73-1.[2]

Mechanism of Action

This compound passively diffuses across the cell membrane. Intracellularly, it is metabolized to its active form, SML-8-73-1. This active compound then selectively and irreversibly binds to the cysteine residue at position 12 of the K-Ras G12C mutant protein.[2] This covalent modification locks K-Ras G12C in an inactive, GDP-bound conformation. By stabilizing this inactive state, SML-8-73-1 prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream oncogenic signaling pathways.[2][3]

K-Ras Signaling Pathway and Inhibition by this compound

KRAS_Pathway cluster_upstream Upstream Activation cluster_ras_cycle K-Ras Cycle cluster_downstream Downstream Signaling cluster_inhibition Covalent Modification RTK RTK (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 recruits KRas_GDP K-Ras G12C-GDP (Inactive) GRB2_SOS1->KRas_GDP promotes GDP/GTP Exchange KRas_GTP K-Ras G12C-GTP (Active) KRas_GDP->KRas_GTP GTP/GDP Cycling RAF RAF KRas_GTP->RAF activates PI3K PI3K KRas_GTP->PI3K activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SML10701 This compound (Prodrug) SML8731 SML-8-73-1 (Active Inhibitor) SML10701->SML8731 Intracellular Metabolism SML8731->Inhibition

Caption: K-Ras signaling pathway and the point of intervention by this compound.

Quantitative Data Summary

The biological activity of this compound and its active form, SML-8-73-1, has been characterized through various biochemical and cellular assays.

ParameterCell Line / ConditionValueReference
EC50 (Anti-proliferative) H358 (K-Ras G12C)26.6 µM[2]
H23 (K-Ras G12C)47.6 µM[2]
A549 (K-Ras G12S)43.8 µM[2]
Downstream Signaling Inhibition H358 (K-Ras G12C)Attenuation of pERK and pAKT at 100 µM[2]
Covalent Modification Purified K-Ras G12CComplete labeling at 1:10 molar ratio (K-Ras:SML-8-73-1)[2]
Purified WT K-RasNo labeling observed[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

The synthesis of the active compound, SML-8-73-1, has been previously described.[2] this compound is synthesized from SML-8-73-1 through the modification of the beta phosphate into an alanine ester phosphoramidate. This "caging" strategy masks the negative charge of the phosphate group, rendering the molecule more lipophilic and cell-permeable.[2]

Cellular Target Engagement Assay

This assay measures the ability of this compound to enter cells and bind to K-Ras G12C.

Principle: H358 cells (expressing K-Ras G12C) are treated with this compound. After treatment, the cells are lysed, and the lysates are incubated with desthiobiotin-GTP, a probe that covalently labels the GTP-binding pocket of Ras. If this compound has engaged its target, it will block the binding of desthiobiotin-GTP. The amount of biotinylated Ras is then quantified by streptavidin pulldown and western blotting.

Protocol:

  • Cell Treatment: Plate H358 cells and allow them to adhere. Treat the cells with 100 µM this compound or a negative control (e.g., SML-10-57-1, a non-covalent analogue) for 6 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in an appropriate lysis buffer.

  • Probe Labeling: Incubate the cell lysates with desthiobiotin-GTP.

  • Streptavidin Pulldown: Add streptavidin-coated beads to the lysates to capture biotinylated proteins.

  • Western Blotting: Elute the captured proteins and analyze the amount of K-Ras by western blotting using a K-Ras specific antibody. A decrease in the K-Ras signal in the this compound treated sample compared to the control indicates target engagement.[2]

Target_Engagement_Workflow Start H358 Cells (K-Ras G12C) Treatment Treat with this compound (or control) for 6h Start->Treatment Lysis Cell Lysis Treatment->Lysis Probe Incubate lysate with desthiobiotin-GTP Lysis->Probe Pulldown Streptavidin Pulldown Probe->Pulldown WB Western Blot for K-Ras Pulldown->WB Result Decreased K-Ras signal indicates engagement WB->Result

Caption: Workflow for the cellular target engagement assay.

AlphaScreen™ Assay for K-Ras:Raf-RBD Interaction

This assay biochemically confirms that modification by SML-8-73-1 renders K-Ras G12C inactive by measuring its ability to bind to the Ras Binding Domain (RBD) of the Raf kinase.

Principle: The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is used to measure the interaction between K-Ras and the Raf-RBD. Donor and acceptor beads are brought into proximity when K-Ras binds to Raf-RBD, generating a luminescent signal. If SML-8-73-1-modified K-Ras cannot bind to Raf-RBD, the signal will be reduced.

Protocol:

  • Protein Preparation: Prepare purified recombinant K-Ras G12C. A portion is loaded with a non-hydrolyzable GTP analogue (GMPPNP) to represent the active state, another with GDP for the inactive state, and a third is incubated with a 10-fold molar excess of SML-8-73-1 to achieve complete labeling.

  • Assay Setup: Pre-form complexes of Alpha-tagged K-Ras G12C (donor beads) and Raf-RBD (acceptor beads).

  • Competition: Add the prepared K-Ras G12C (GMPPNP-bound, GDP-bound, or SML-8-73-1-labeled) at various concentrations to compete with the Alpha-tagged K-Ras for binding to the Raf-RBD.

  • Signal Detection: Measure the AlphaScreen signal. A decrease in signal indicates competition. The results show that SML-8-73-1-labeled K-Ras G12C behaves similarly to GDP-bound K-Ras, with a much lower affinity for Raf-RBD compared to GMPPNP-bound K-Ras.[2]

Hydrogen Exchange Mass Spectrometry (HX-MS)

HX-MS is a biophysical technique used to probe the conformational dynamics of a protein.

Principle: The rate at which backbone amide hydrogens exchange with deuterium in a solvent is dependent on their solvent accessibility and involvement in hydrogen bonding. By comparing the deuterium uptake of K-Ras G12C in different states (bound to GDP, a GTP analogue, or SML-8-73-1), changes in protein conformation can be inferred.

Protocol:

  • Sample Preparation: Prepare samples of purified K-Ras G12C bound to either GDP, a non-hydrolyzable GTP mimic (GMPPNP), or SML-8-73-1.

  • Deuterium Labeling: Dilute the protein samples into a D₂O-based buffer to initiate hydrogen-deuterium exchange for a set period.

  • Quenching and Digestion: Quench the exchange reaction by lowering the pH and temperature. Digest the protein into peptides using an acid-stable protease (e.g., pepsin).

  • LC-MS Analysis: Separate the peptides by liquid chromatography and analyze them by mass spectrometry to measure the mass increase of each peptide due to deuterium incorporation.

  • Data Analysis: Compare the deuterium uptake patterns. For SML-8-73-1-bound K-Ras G12C, the deuterium incorporation in key regions (residues 7-20 and 114-120) was found to be similar to that of the GDP-bound state, suggesting that the inhibitor stabilizes an inactive conformation.[2]

Conclusion and Future Directions

The development of this compound and its active form, SML-8-73-1, represents a significant step forward in the direct targeting of the oncogenic K-Ras G12C mutant. These first-in-class covalent inhibitors demonstrate that the guanine-nucleotide binding site is a viable therapeutic target. The data presented here show that this compound can effectively enter cells, engage its target, and disrupt downstream signaling, leading to anti-proliferative effects.

While the potency of this compound in cellular assays is modest, this work provides a crucial proof-of-concept and a valuable toolkit of assays for the development of next-generation K-Ras inhibitors with improved pharmacological properties. Future efforts will likely focus on optimizing the chemical scaffold to enhance potency, selectivity, and pharmacokinetic parameters, ultimately aiming for a clinically effective therapy for K-Ras G12C-driven cancers.

References

SML-10-70-1: A Covalent Inhibitor Targeting the K-Ras G12C Mutation in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention. The G12C mutation in KRAS, in particular, has been the focus of intense drug discovery efforts. SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a novel covalent inhibitor that specifically and irreversibly targets the K-Ras G12C mutant. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation in cancer research.

Introduction to K-Ras and the G12C Mutation

Ras proteins are small GTPases that act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate key cellular processes such as proliferation, differentiation, and survival.[1] Activating mutations in Ras genes are found in approximately 30% of all human cancers.[1] These mutations often impair the intrinsic GTPase activity of Ras or render it insensitive to GTPase-activating proteins (GAPs), leading to a constitutively active state and aberrant downstream signaling.[1]

The K-Ras G12C mutation, where a glycine residue at codon 12 is replaced by a cysteine, is prevalent in a significant subset of cancers, including non-small cell lung cancer and pancreatic cancer.[1] The presence of the cysteine residue provides a unique opportunity for the development of targeted covalent inhibitors.

This compound: Mechanism of Action

This compound is a cell-permeable prodrug designed to deliver its active counterpart, SML-8-73-1, into the cell. SML-8-73-1 is a GDP analogue that contains an electrophilic moiety.[1] This electrophile forms a covalent bond with the thiol group of the cysteine residue at position 12 of the K-Ras G12C mutant.[1] This irreversible binding event occurs within the guanine-nucleotide binding site, effectively locking K-Ras G12C in an inactive, GDP-bound conformation.[1] By trapping K-Ras G12C in this inactive state, this compound prevents the engagement of downstream effector proteins, thereby inhibiting the aberrant signaling cascades that drive cancer cell proliferation and survival.[1][2]

Signaling Pathway Inhibition

The constitutive activation of K-Ras G12C leads to the overactivation of multiple downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways. This compound, by inhibiting K-Ras G12C, leads to the downregulation of these critical signaling cascades.[1][2]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Activates KRas_G12C_GDP K-Ras G12C (Inactive-GDP) RTK->KRas_G12C_GDP Promotes GDP-GTP exchange (via GEFs) KRas_G12C_GTP K-Ras G12C (Active-GTP) KRas_G12C_GTP->KRas_G12C_GDP Intrinsic GTP hydrolysis (Impaired) RAF RAF KRas_G12C_GTP->RAF PI3K PI3K KRas_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival SML This compound SML->KRas_G12C_GDP Covalently binds & inactivates Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Seed_Cells Seed cancer cells (H358, H23, A549) in 96-well plates Incubate_24h Incubate for 24h at 37°C, 5% CO2 Seed_Cells->Incubate_24h Treat_Compound Treat with serial dilutions of This compound Incubate_24h->Treat_Compound Incubate_72h Incubate for 72h Treat_Compound->Incubate_72h Add_Reagent Add CellTiter-Glo® reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_EC50 Calculate EC50 values Measure_Luminescence->Calculate_EC50 Western_Blot_Workflow cluster_workflow Western Blot Workflow Treat_Cells Treat H358 cells with This compound (100 µM) and controls for 6h Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane with 5% BSA or milk Transfer->Block Primary_Ab Incubate with primary antibodies (pERK, pAKT, total ERK, total AKT, GAPDH) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detect Detect with ECL substrate and image Secondary_Ab->Detect Target_Engagement_Workflow cluster_workflow Target Engagement Assay Workflow Treat_Cells Treat H358 cells with This compound (100 µM) or control for 6h Lyse_Cells Lyse the cells Treat_Cells->Lyse_Cells Incubate_Probe Incubate lysates with desthiobiotin-GTP Lyse_Cells->Incubate_Probe Pulldown Pull down biotinylated proteins with streptavidin beads Incubate_Probe->Pulldown Western_Blot Analyze pulldown by Western blot for K-Ras Pulldown->Western_Blot

References

The Caged Mechanism of SML-10-70-1: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the caged mechanism of SML-10-70-1, a cell-permeable prodrug designed to deliver the covalent inhibitor SML-8-73-1 to target the oncogenic K-Ras G12C mutant. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows.

Introduction: Targeting the "Undruggable" K-Ras

The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer. This mutation impairs the intrinsic GTPase activity of K-Ras, locking it in a constitutively active, GTP-bound state and driving uncontrolled cell growth.

Historically, direct targeting of K-Ras has been challenging due to its high affinity for GTP and the lack of well-defined allosteric binding pockets. This compound represents a strategic approach to overcome these hurdles by employing a "caged" prodrug strategy to deliver a potent covalent inhibitor, SML-8-73-1, directly into the cell.

The Caged Mechanism of this compound

This compound is a prodrug of SML-8-73-1, a GDP analogue bearing a chloroacetamide electrophile. The "caged" nature of this compound refers to the chemical modification of the phosphate groups of SML-8-73-1 to increase its lipophilicity and facilitate passive diffusion across the cell membrane.[1]

The Caging Moiety and Cell Permeability

The negatively charged phosphate groups of the GDP analogue SML-8-73-1 prevent its efficient entry into cells. To overcome this, this compound incorporates an alanine ester phosphoramidate modification on the beta-phosphate.[1] This "caging" group neutralizes the negative charge, rendering the molecule more membrane-permeable.

Intracellular Uncaging: The Role of Esterases

Once inside the cell, the caging group of this compound is designed to be removed to release the active inhibitor, SML-8-73-1. This uncaging process is mediated by the action of intracellular esterases .[1] These ubiquitous enzymes hydrolyze the ester bond of the phosphoramidate moiety, cleaving off the masking group and exposing the phosphate group of the active inhibitor.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SML_10_70_1_ext This compound (Caged Prodrug) SML_10_70_1_int This compound SML_10_70_1_ext->SML_10_70_1_int Passive Diffusion SML_8_73_1 SML-8-73-1 (Active Inhibitor) SML_10_70_1_int->SML_8_73_1 Hydrolysis Esterases Intracellular Esterases Esterases->SML_10_70_1_int

Fig. 1: Intracellular activation of this compound.
Covalent Targeting of K-Ras G12C

The uncaged, active inhibitor SML-8-73-1 competes with GDP and GTP for binding to the guanine nucleotide-binding pocket of K-Ras. The chloroacetamide group of SML-8-73-1 then forms a covalent bond with the thiol group of the mutant cysteine-12 residue in K-Ras G12C.[1] This irreversible binding locks K-Ras in an inactive conformation, thereby inhibiting its downstream signaling.

Signaling Pathway Inhibition

By covalently binding to K-Ras G12C and holding it in an inactive state, this compound (via its active form SML-8-73-1) effectively blocks the activation of downstream effector pathways that are critical for cancer cell proliferation and survival. The primary pathways affected are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

G SML_10_70_1 This compound SML_8_73_1 SML-8-73-1 (Active) SML_10_70_1->SML_8_73_1 Intracellular Uncaging KRas_G12C_GTP K-Ras G12C (Active) GTP-bound SML_8_73_1->KRas_G12C_GTP Covalent Inhibition KRas_G12C_SML K-Ras G12C (Inactive) SML-bound RAF RAF KRas_G12C_GTP->RAF PI3K PI3K KRas_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Fig. 2: Inhibition of K-Ras downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its active form, SML-8-73-1.

Table 1: Anti-proliferative Activity of this compound

Cell LineK-Ras MutationEC50 (µM)Reference
H358G12C26.6[1]
H23G12C47.6[1]
A549G12S43.8[1]

Table 2: Biochemical and Cellular Engagement

ParameterValueConditionsReference
Covalent Modification of K-Ras G12C by SML-8-73-1Complete at 1:10 molar ratio (K-Ras:SML-8-73-1)Purified recombinant protein, 2 hours at 37°C[1]
Inhibition of pERK and pAKTObserved at 100 µMH358 cells[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the caged mechanism and activity of this compound.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, the general strategy involves the modification of the parent compound, SML-8-73-1. The synthesis of SML-8-73-1 is achieved by reacting a mono-phosphate intermediate with guanosine mono-phosphate morpholidate, followed by the introduction of the chloroacetamide electrophile.[1] The subsequent "caging" to produce this compound involves the specific modification of the beta-phosphate with an alanine ester phosphoramidate.[1] This is a specialized chemical synthesis that would require expertise in nucleoside chemistry and prodrug design.

Cellular Target Engagement Assay

This assay is designed to confirm that this compound can penetrate the cell membrane and that its active form engages the intracellular target, K-Ras G12C.

Principle: The assay measures the ability of this compound to compete with a desthiobiotin-GTP probe for binding to K-Ras G12C in living cells. If this compound enters the cell and its active form covalently binds to K-Ras G12C, it will block the subsequent binding of the desthiobiotin-GTP probe.

General Protocol:

  • Cell Culture: Culture K-Ras G12C mutant cancer cells (e.g., H358) to an appropriate confluency.

  • Compound Treatment: Treat the cells with this compound or a vehicle control for a specified period (e.g., 6 hours) to allow for cell penetration and uncaging.

  • Cell Lysis: After treatment, wash the cells and prepare cell lysates.

  • Probe Labeling: Incubate the cell lysates with desthiobiotin-GTP to label the available K-Ras that has not been engaged by the inhibitor.

  • Pulldown: Use streptavidin-coated beads to pull down the biotinylated K-Ras.

  • Western Blot Analysis: Analyze the pulled-down fraction and the total lysate by Western blotting using an anti-K-Ras antibody to quantify the amount of labeled K-Ras. A decrease in the amount of pulled-down K-Ras in the this compound-treated sample compared to the control indicates successful target engagement.[1]

G cluster_workflow Cellular Target Engagement Assay Workflow Step1 1. Treat K-Ras G12C cells with this compound Step2 2. Lyse cells Step1->Step2 Step3 3. Incubate lysate with desthiobiotin-GTP Step2->Step3 Step4 4. Pulldown with streptavidin beads Step3->Step4 Step5 5. Western blot for K-Ras Step4->Step5 Result Result: Decreased K-Ras signal indicates target engagement Step5->Result

Fig. 3: Workflow for the cellular target engagement assay.
In Vitro Uncaging Assay (Proposed)

A detailed protocol for a specific in vitro uncaging assay for this compound is not provided in the reviewed literature. However, a general approach can be proposed to quantify the conversion of this compound to SML-8-73-1 in the presence of esterases.

Principle: This assay would involve incubating this compound with a source of esterases (e.g., cell lysates or purified esterases) and monitoring the formation of SML-8-73-1 over time using a quantitative analytical method like LC-MS/MS.

Proposed Protocol:

  • Reaction Setup: Prepare a reaction mixture containing this compound at a known concentration in a suitable buffer.

  • Enzyme Addition: Initiate the reaction by adding a source of esterases (e.g., liver microsomes or a specific recombinant esterase).

  • Time-Course Sampling: At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

  • LC-MS/MS Analysis: Analyze the quenched samples using a validated LC-MS/MS method to separate and quantify the concentrations of both this compound and SML-8-73-1.

  • Data Analysis: Plot the concentrations of this compound and SML-8-73-1 over time to determine the rate of conversion.

Conclusion

The caged mechanism of this compound represents a sophisticated and effective strategy for delivering a covalent inhibitor to the historically challenging target, K-Ras G12C. By masking the charged phosphate groups with an esterase-labile moiety, this compound achieves cell permeability and subsequent intracellular activation. This targeted delivery and irreversible inhibition of oncogenic K-Ras provide a promising avenue for the development of novel cancer therapeutics. Further research into the specific intracellular esterases involved in the uncaging process and optimization of the prodrug moiety could lead to the development of even more potent and selective K-Ras inhibitors.

References

SML-10-70-1: A Technical Guide for Proof-of-Concept Studies in K-Ras G12C Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SML-10-70-1, a cell-permeable caged prodrug designed for the targeted inhibition of the oncogenic K-Ras G12C mutant. This document outlines the core mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols to facilitate proof-of-concept studies.

Core Concepts: Mechanism of Action

This compound is a prodrug derivative of SML-8-73-1, a guanosine diphosphate (GDP) analogue. Its primary mechanism involves the selective and covalent modification of the cysteine residue at position 12 of the K-Ras G12C mutant protein.[1][2] This irreversible binding locks the K-Ras G12C protein in an inactive, GDP-bound state.[1] By stabilizing this inactive conformation, this compound effectively prevents the exchange to the active, guanosine triphosphate (GTP)-bound state, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, namely the PI3K/Akt and MAPK/ERK pathways.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from proof-of-concept studies involving this compound and its active form, SML-8-73-1.

Cell LineK-Ras MutationEC50 of this compound (μM)Reference
H358K-Ras G12C26.6[1]
H23K-Ras G12C47.6[1]
A549K-Ras G12S43.8[1]
Table 1: Anti-proliferative Effects of this compound in Lung Cancer Cell Lines.
Cell LineTreatmentEffect on SignalingReference
H358100 μM this compoundAttenuation of Akt and Erk phosphorylation[1]
Table 2: Effect of this compound on Downstream Signaling.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound.

SML_10_70_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRas_G12C_GDP K-Ras G12C (Inactive) GDP-bound RTK->KRas_G12C_GDP Growth Factor Signal KRas_G12C_GTP K-Ras G12C (Active) GTP-bound KRas_G12C_GTP->KRas_G12C_GDP GAP (impaired in mutation) PI3K PI3K KRas_G12C_GTP->PI3K Raf Raf KRas_G12C_GTP->Raf KRas_G12C_GDP->KRas_G12C_GTP GEF SML This compound (Prodrug) SML_active SML-8-73-1 (Active Inhibitor) SML->SML_active Intracellular Activation SML_active->KRas_G12C_GDP Covalent Inhibition Akt Akt PI3K->Akt pAkt pAkt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation MEK MEK Raf->MEK Erk Erk MEK->Erk pErk pErk Erk->pErk pErk->Proliferation Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_situ In Situ/Proteomic Analysis Cell_Culture 1. Cell Culture (e.g., H358, H23, A549) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTT) - Determine EC50 Treatment->Viability_Assay Western_Blot 3b. Western Blot Analysis - Assess pAkt and pErk levels Treatment->Western_Blot Target_Engagement 3c. Target Engagement Assay - Confirm K-Ras G12C binding Treatment->Target_Engagement Proteomics 4. In Situ Chemical Proteomics - Assess selectivity Target_Engagement->Proteomics

References

Methodological & Application

Application Notes and Protocols for SML-10-70-1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a potent and selective covalent inhibitor of the K-Ras G12C mutant protein.[1] Activating mutations in the K-Ras oncogene are prevalent in many human cancers, making it a critical therapeutic target. This compound penetrates the cell membrane and is converted to its active form, SML-8-73-1, which irreversibly binds to the cysteine residue at position 12 of the K-Ras G12C mutant. This covalent modification locks the K-Ras protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK (Erk) and PI3K/Akt pathways.[1][2][3]

These application notes provide detailed protocols for studying the effects of this compound on various cancer cell lines harboring the K-Ras G12C mutation, as well as control cell lines.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

The half-maximal effective concentration (EC50) for the anti-proliferative effects of this compound was determined in different human cancer cell lines after a defined exposure period.

Cell LineK-Ras Mutation StatusEC50 (µM)Reference
NCI-H358G12C26.6[1]
NCI-H23G12C47.6[1]
A549G12S43.8[1]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in inhibiting the K-Ras G12C signaling pathway.

SML_10_70_1_Pathway K-Ras G12C Signaling Pathway Inhibition by this compound cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds This compound (Prodrug) This compound (Prodrug) SML-8-73-1 (Active) SML-8-73-1 (Active) This compound (Prodrug)->SML-8-73-1 (Active) Intracellular Conversion K-Ras G12C (Inactive GDP-bound) K-Ras G12C (Inactive GDP-bound) SML-8-73-1 (Active)->K-Ras G12C (Inactive GDP-bound) Covalently Binds & Stabilizes Inactive State K-Ras G12C (Active GTP-bound) K-Ras G12C (Active GTP-bound) K-Ras G12C (Inactive GDP-bound)->K-Ras G12C (Active GTP-bound) Activation Raf Raf K-Ras G12C (Active GTP-bound)->Raf PI3K PI3K K-Ras G12C (Active GTP-bound)->PI3K SOS/GRB2 SOS/GRB2 SOS/GRB2->K-Ras G12C (Inactive GDP-bound) Promotes GDP-GTP Exchange MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation & Survival Proliferation & Survival Erk->Proliferation & Survival Akt Akt PI3K->Akt Akt->Proliferation & Survival RTK RTK RTK->SOS/GRB2

Caption: K-Ras G12C signaling and this compound inhibition.

Experimental Protocols

Cell Culture

Objective: To maintain and propagate human cancer cell lines for subsequent experiments.

Materials:

  • NCI-H358, NCI-H23, or A549 cells

  • RPMI-1640 Medium (for H358 and H23)

  • F-12K Medium (for A549)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture NCI-H358 and NCI-H23 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a fraction of the cell suspension to a new flask containing fresh medium (e.g., a 1:4 to 1:8 split ratio).

  • Renew the culture medium every 2-3 days.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cultured cells (H358, H23, A549)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow cells to adhere overnight in a humidified incubator.

  • Prepare serial dilutions of this compound in culture medium from a concentrated stock. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Western Blot Analysis for K-Ras Signaling

Objective: To assess the effect of this compound on the phosphorylation of key downstream effectors of K-Ras, such as Erk and Akt.[1]

Materials:

  • Cultured cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations (e.g., 100 µM) for a specified time (e.g., 6 hours).[1]

  • Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

K-Ras G12C Target Engagement Assay

Objective: To confirm that this compound enters the cells and covalently binds to K-Ras G12C.[1]

Materials:

  • H358 cells (K-Ras G12C)

  • This compound

  • Negative control compound (e.g., SML-10-57-1, a non-covalent analog)

  • Desthiobiotin-GTP

  • Streptavidin beads

  • Lysis buffer

  • Western blot reagents

Protocol:

  • Treat H358 cells with this compound (e.g., 100 µM) or a negative control for 6 hours.[1]

  • Lyse the cells and incubate the lysates with desthiobiotin-GTP.

  • Pull down biotinylated proteins using streptavidin beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins and analyze the amount of pulled-down K-Ras by western blotting using a K-Ras specific antibody.

  • A decrease in the amount of biotinylated K-Ras in this compound-treated cells compared to the control indicates target engagement.[1]

Experimental Workflows

Cell_Viability_Workflow Cell Viability (MTT) Assay Workflow Seed Cells in 96-well plate Seed Cells in 96-well plate Adherence (Overnight) Adherence (Overnight) Seed Cells in 96-well plate->Adherence (Overnight) Treat with this compound Treat with this compound Adherence (Overnight)->Treat with this compound Incubate (72 hours) Incubate (72 hours) Treat with this compound->Incubate (72 hours) Add MTT Reagent Add MTT Reagent Incubate (72 hours)->Add MTT Reagent Incubate (4 hours) Incubate (4 hours) Add MTT Reagent->Incubate (4 hours) Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Incubate (4 hours)->Solubilize Formazan (DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan (DMSO)->Measure Absorbance (570 nm) Data Analysis (EC50) Data Analysis (EC50) Measure Absorbance (570 nm)->Data Analysis (EC50) Western_Blot_Workflow Western Blot Workflow for Signaling Analysis Cell Seeding & Treatment Cell Seeding & Treatment Cell Lysis Cell Lysis Cell Seeding & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer (PVDF) Protein Transfer (PVDF) SDS-PAGE->Protein Transfer (PVDF) Blocking Blocking Protein Transfer (PVDF)->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Signal Detection (ECL) Signal Detection (ECL) Secondary Antibody Incubation->Signal Detection (ECL) Data Analysis Data Analysis Signal Detection (ECL)->Data Analysis

References

Application Notes and Protocols for SML-10-70-1 in H358 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SML-10-70-1, a covalent inhibitor of K-Ras G12C, in studies involving the H358 non-small cell lung cancer (NSCLC) cell line. H358 cells harbor the K-Ras G12C mutation, making them a relevant model for investigating the efficacy and mechanism of action of this targeted inhibitor.

Introduction

Ras proteins are critical GTPase enzymes that function as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in Ras genes are found in approximately 30% of all human cancers, with K-Ras mutations being particularly prevalent in challenging malignancies like lung and pancreatic cancer.[1] The K-Ras G12C mutation, present in the H358 cell line, results in a constitutively active protein, driving uncontrolled cell growth.[1]

This compound is a prodrug derivative of SML-8-73-1, a GDP analogue that acts as a selective, direct-acting covalent inhibitor of the K-Ras G12C mutant.[1] By irreversibly binding to the mutant cysteine at position 12, this compound locks K-Ras in an inactive state, thereby inhibiting downstream signaling pathways.[1][2]

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound on H358 and other relevant cell lines.

Cell LineK-Ras MutationThis compound EC50/IC50Reference
H358 G12C 26.6 µM [1][3]
H23G12C47.6 µM[1]
A549G12S43.8 µM[1]

Signaling Pathway

This compound targets the K-Ras G12C mutant, leading to the downregulation of key downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][4] Inhibition of these pathways ultimately leads to decreased cell proliferation and survival.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_GTP K-Ras(G12C)-GTP (Active) GRB2_SOS->KRAS_GTP GTP loading KRAS_GDP K-Ras(G12C)-GDP (Inactive) KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SML_10_70_1 This compound SML_10_70_1->KRAS_GTP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: K-Ras(G12C) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound in H358 cells, covering cell culture, treatment, and downstream assays.

H358 Cell Culture

Materials:

  • NCI-H358 cell line (ATCC® CRL-5807™)

  • RPMI-1640 Medium (ATCC® 30-2001™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Cell culture flasks (T-75)

  • 6-well, 12-well, and 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Complete Growth Medium: To a 500 mL bottle of RPMI-1640 Medium, add 50 mL of FBS (final concentration 10%) and 5 mL of Penicillin-Streptomycin solution (final concentration 100 U/mL penicillin, 100 µg/mL streptomycin).

Protocol:

  • Thawing: Thaw cryopreserved H358 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

  • Maintenance: Culture cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.

  • Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash once with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and split the cells at a ratio of 1:3 to 1:6 into new flasks.[5][6]

This compound Preparation and Application

Materials:

  • This compound (MedChemExpress, HY-101533, or equivalent)

  • Dimethyl sulfoxide (DMSO), sterile

Protocol:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is to determine the EC50 of this compound in H358 cells.

Viability_Workflow Seed Seed H358 cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • H358 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed 3,000-5,000 H358 cells per well in a 96-well plate in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50 value.

Western Blotting for p-Erk and p-Akt

This protocol assesses the effect of this compound on downstream K-Ras signaling.

Materials:

  • H358 cells

  • 6-well plates

  • This compound

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-p44/42 MAPK (Erk1/2), anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed H358 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., at 100 µM) or vehicle control for a specified time (e.g., 6 hours).[1]

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using the BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

K-Ras Activity Assay

This pull-down assay measures the amount of active, GTP-bound K-Ras.[1]

KRAS_Activity_Workflow Treat Treat H358 cells with This compound (100 µM, 6h) Lyse Lyse cells Treat->Lyse Incubate_GTP Incubate lysate with desthiobiotin-GTP Lyse->Incubate_GTP Pull_down Pull-down with streptavidin beads Incubate_GTP->Pull_down Wash Wash beads Pull_down->Wash Elute Elute proteins Wash->Elute Western Analyze by Western blot for K-Ras Elute->Western

Caption: Workflow for the K-Ras activity pull-down assay.

Materials:

  • Treated and untreated H358 cell lysates

  • Desthiobiotin-GTP

  • Streptavidin agarose beads

  • Wash and elution buffers

  • Anti-K-Ras antibody

Protocol:

  • Treat H358 cells with 100 µM this compound or a non-reactive control for 6 hours.[1]

  • Lyse the cells and collect the supernatant.

  • Incubate the lysates with desthiobiotin-GTP to label active GTP-bound proteins.

  • Add streptavidin agarose beads to pull down the biotinylated proteins.

  • Wash the beads to remove non-specific binding.

  • Elute the bound proteins from the beads.

  • Analyze the eluates by Western blotting using an anti-K-Ras antibody to determine the amount of active K-Ras pulled down in each condition. A decrease in the K-Ras signal in the this compound treated sample indicates inhibition of K-Ras activity.[1]

Expected Outcomes

  • Cell Viability: this compound is expected to decrease the viability of H358 cells in a dose-dependent manner, with a reported EC50 of 26.6 µM.[1][3]

  • Signaling Pathway Inhibition: Treatment with this compound should lead to a reduction in the phosphorylation of Erk and Akt in H358 cells, which can be observed by Western blotting.[1] A concentration of 100 µM has been shown to be effective for this.[1]

  • K-Ras Activity: The amount of active, GTP-bound K-Ras is expected to be lower in H358 cells treated with this compound compared to control-treated cells.[1]

These protocols and notes provide a framework for investigating the effects of this compound in H358 cells. Researchers should optimize conditions based on their specific experimental setup and reagents.

References

Application Notes and Protocols: SML-10-70-1 Treatment of A549 Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a covalent inhibitor that targets the guanine-nucleotide binding pocket of K-Ras.[1] While initially designed to be selective for the K-Ras G12C mutant, this compound has demonstrated anti-proliferative effects in various cancer cell lines, including A549 human lung adenocarcinoma cells.[1][2] Notably, A549 cells harbor a K-Ras G12S mutation and are generally considered K-Ras independent for their growth.[1]

The mechanism of action of this compound in A549 cells involves the attenuation of key downstream signaling pathways. Specifically, treatment with this compound has been shown to inhibit the phosphorylation of both ERK and Akt, crucial kinases in the MAPK and PI3K/AKT pathways, respectively.[1][2] These pathways are pivotal in regulating cell proliferation, survival, and differentiation. The inhibition of these signaling cascades by this compound leads to a reduction in cancer cell proliferation.[1][2]

These application notes provide a summary of the known effects of this compound on A549 cells and detailed protocols for key experiments to assess its efficacy and mechanism of action.

Data Presentation

The following table summarizes the quantitative data available for the effect of this compound on A549 cancer cells.

ParameterCell LineValueReference
Anti-proliferative EC50A54943.8 µM[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in A549 cells, targeting the K-Ras downstream signaling pathways.

SML_10_70_1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) KRas K-Ras (G12S) EGFR->KRas Raf Raf KRas->Raf PI3K PI3K KRas->PI3K SML This compound SML->KRas Inhibits signaling pERK p-ERK SML->pERK pAkt p-Akt SML->pAkt MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->pERK P Proliferation Cell Proliferation & Survival pERK->Proliferation Akt Akt PI3K->Akt Akt->pAkt P pAkt->Proliferation

Caption: K-Ras signaling pathway and the inhibitory effect of this compound.

Experimental Workflow Diagram

The following diagram outlines a general workflow for evaluating the effects of this compound on A549 cells.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: A549 Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle lysis Cell Lysis & Protein Quantification treatment->lysis data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western Western Blotting (p-ERK, p-Akt, Total ERK, Total Akt) lysis->western western->data_analysis end End: Conclusion on this compound Effects data_analysis->end

Caption: General experimental workflow for this compound evaluation.

Experimental Protocols

A549 Cell Culture and Maintenance

A549 cells are human lung carcinoma cells that grow as an adherent monolayer.

  • Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture:

    • When cells reach 80-90% confluency, aspirate the growth medium.

    • Rinse the cell monolayer with phosphate-buffered saline (PBS) without Ca2+ and Mg2+.

    • Add a minimal volume of 0.25% Trypsin-EDTA solution to cover the cell layer and incubate for 5-15 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 3-5 times the volume of complete growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and plate into new culture vessels at a split ratio of 1:4 to 1:12.

    • Renew the culture medium every 2-3 days.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • A549 cells

    • 96-well cell culture plates

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Protocol:

    • Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium.

    • Incubate overnight to allow for cell attachment.

    • Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the EC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • A549 cells

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

  • Materials:

    • A549 cells

    • 6-well cell culture plates

    • This compound

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

    • Flow cytometer

  • Protocol:

    • Seed A549 cells in 6-well plates and treat with this compound for the desired duration.

    • Harvest the cells by trypsinization, wash with PBS, and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blotting for p-ERK and p-Akt

This technique is used to detect changes in the phosphorylation status of ERK and Akt, indicating the inhibition of their respective signaling pathways.

  • Materials:

    • A549 cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Seed A549 cells and treat with this compound as desired. A high concentration (e.g., 100 µM) may be required to observe significant inhibition.[1]

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

References

Application Notes and Protocols: Assessing SML-10-70-1 Effects on ERK Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a covalent inhibitor that selectively targets the G12C mutant of K-Ras.[1] The K-Ras protein is a critical GTPase that functions as a molecular switch in intracellular signaling.[2] Activating mutations in K-Ras, such as the G12C mutation, lead to constitutive activation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) cascade, which is a key driver of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers.[2] this compound, by inhibiting the aberrant activity of K-Ras G12C, is expected to attenuate downstream signaling, leading to a reduction in the phosphorylation of ERK (p-ERK), a key biomarker of the pathway's activity.[1] These application notes provide a summary of the known effects of this compound on ERK phosphorylation and detailed protocols for its assessment.

Data Presentation

The currently available public data on the direct quantitative effects of this compound on ERK phosphorylation is limited. The primary literature reports a significant reduction at a single concentration and time point.

Table 1: Effect of this compound on ERK Phosphorylation in K-Ras G12C Mutant Cells

Cell LineCompoundConcentrationTreatment TimeEffect on p-ERKReference
H358 (NSCLC)This compound100 µM6 hoursAttenuated[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineK-Ras Mutation StatusAnti-proliferative EC50Reference
H358G12C26.6 µM[1]
H23G12C47.6 µM[1]
A549G12S43.8 µM[1]

Signaling Pathway

This compound acts upstream of the core MAPK cascade by targeting the mutated K-Ras protein. The diagram below illustrates the signaling pathway from K-Ras to ERK and the point of inhibition by this compound.

SML_10_70_1_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK KRas_G12C_GDP K-Ras(G12C)-GDP (Inactive) RTK->KRas_G12C_GDP SOS1 KRas_G12C_GTP K-Ras(G12C)-GTP (Active) KRas_G12C_GDP->KRas_G12C_GTP GTP GDP RAF RAF KRas_G12C_GTP->RAF SML_10_70_1 This compound SML_10_70_1->KRas_G12C_GTP Inhibition MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Phosphorylation Transcription_Factors Transcription Factors pERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the K-Ras(G12C)-mediated MAPK signaling pathway.

Experimental Protocols

The following is a detailed protocol for assessing the effect of this compound on ERK phosphorylation in cultured cancer cells using Western blotting. This protocol is a comprehensive representation based on standard molecular biology techniques.

Experimental Workflow Diagram

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., H358 cells) Treatment 2. This compound Treatment (Dose-response/Time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-ERK, anti-total-ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Protocol: Western Blot for Phospho-ERK (p-ERK) and Total ERK

1. Cell Culture and Treatment a. Seed K-Ras G12C mutant cells (e.g., H358) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Culture cells overnight in appropriate growth medium at 37°C in a humidified incubator with 5% CO2. c. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). d. For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for a fixed time (e.g., 6 hours). e. For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 µM) for various durations (e.g., 0, 1, 3, 6, 12, 24 hours). f. Include a vehicle control (e.g., DMSO) in all experiments.

2. Cell Lysis and Protein Quantification a. After treatment, place the 6-well plates on ice. b. Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. h. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer a. Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at 100-120V until the dye front reaches the bottom. e. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK) (e.g., rabbit anti-p-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. Quantify the band intensities using densitometry software.

6. Stripping and Re-probing for Total ERK a. To normalize the p-ERK signal, strip the membrane of the bound antibodies using a mild stripping buffer. b. Wash the membrane thoroughly with TBST. c. Block the membrane again with 5% BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody for total ERK1/2 (e.g., mouse anti-total ERK1/2) overnight at 4°C. e. Repeat the secondary antibody incubation, washing, and detection steps as described above. f. Normalize the p-ERK signal to the total ERK signal for each sample. A loading control like β-actin can also be used for normalization.

Conclusion

This compound is a valuable tool for studying the inhibition of the K-Ras G12C-driven MAPK pathway. The provided protocols offer a framework for researchers to assess the efficacy of this compound in reducing ERK phosphorylation, a key downstream event. Further studies are warranted to establish a more detailed quantitative profile of this compound's activity, including comprehensive dose-response and time-course analyses. Such data will be crucial for a more complete understanding of its mechanism of action and for guiding its potential therapeutic development.

References

Application Notes and Protocols for Measuring Akt Signaling Post-SML-10-70-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in this pathway.[2] Its activation is initiated by various stimuli, such as growth factors, which activate receptor tyrosine kinases and subsequently PI3K.[3][4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 recruits Akt to the plasma membrane, where it is phosphorylated at Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.[2]

Mutations in the Ras family of small GTPases, particularly K-Ras, are found in approximately 30% of all human cancers.[5] These mutations often lead to a constitutively active state, resulting in the hyperactivation of downstream effector pathways, including the PI3K/Akt cascade, which promotes uncontrolled cell growth and survival.[5][6] SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a covalent inhibitor that selectively targets the K-Ras G12C mutant.[7][8][9] By binding to the guanine nucleotide-binding site of K-Ras G12C, this compound locks the oncoprotein in an inactive state.[5][7] This inhibition is expected to attenuate downstream signaling, including the phosphorylation and activation of Akt.[5][7][10] Preliminary studies have demonstrated that treatment with this compound leads to the downregulation of Akt phosphorylation in K-Ras G12C mutant cancer cell lines.[5][7][11]

This document provides a detailed protocol for assessing the inhibitory effect of this compound on the Akt signaling pathway by measuring the phosphorylation status of Akt using Western blotting.

Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical PI3K/Akt signaling pathway initiated by a growth factor, and the specific point of intervention by this compound on the oncogenic K-Ras G12C mutant.

Caption: this compound inhibits oncogenic K-Ras G12C, blocking downstream PI3K/Akt signaling.

Experimental Protocol: Western Blot for p-Akt

This protocol details the steps for treating K-Ras G12C mutant cancer cells with this compound and quantifying the resulting changes in Akt phosphorylation at Serine 473 (a key activation marker).

Materials and Reagents
  • Cell Line: Human cancer cell line with a K-Ras G12C mutation (e.g., NCI-H358).[12]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Inhibitor: this compound (dissolved in DMSO to create a stock solution).

  • Vehicle Control: Dimethyl sulfoxide (DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • Sample Buffer: 4X Laemmli sample buffer.

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-Akt (Ser473) antibody.

    • Primary Antibody: Rabbit or Mouse anti-total Akt antibody.

    • Primary Antibody: Mouse anti-β-actin antibody (loading control).

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

    • Secondary Antibody: HRP-conjugated anti-mouse IgG.

  • Buffers:

    • Tris-Buffered Saline with Tween 20 (TBST).

    • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

  • Reagents for SDS-PAGE and Transfer: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl, Glycine, Methanol.

  • Membrane: PVDF or nitrocellulose membrane.

  • Detection: Enhanced Chemiluminescence (ECL) substrate.

  • Equipment: Cell culture incubator, electrophoresis apparatus, Western blot transfer system, imaging system for chemiluminescence.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture Plate K-Ras G12C cells (e.g., H358) and grow to 70-80% confluency. B 2. This compound Treatment Treat cells with vehicle (DMSO) or this compound (e.g., 100 µM) for a set time (e.g., 6 hours). A->B C 3. Cell Lysis Wash cells with cold PBS. Lyse cells on ice with RIPA buffer (with protease/phosphatase inhibitors). B->C D 4. Protein Quantification Determine protein concentration of lysates using a BCA assay. C->D E 5. SDS-PAGE Normalize protein amounts. Separate proteins by size on a polyacrylamide gel. D->E F 6. Protein Transfer Transfer separated proteins from the gel to a PVDF membrane. E->F G 7. Immunoblotting Block membrane. Incubate with primary antibodies (p-Akt, Total Akt, β-actin). Incubate with HRP-secondary antibodies. F->G H 8. Detection & Analysis Apply ECL substrate. Capture signal with an imager. Perform densitometry analysis. G->H

Caption: Step-by-step workflow for Western blot analysis of Akt phosphorylation.

Detailed Methodology
  • Cell Culture and Treatment:

    • Plate K-Ras G12C mutant cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.[13]

    • Starve cells in serum-free media for 4-6 hours before treatment, if necessary, to reduce basal Akt activity.

    • Treat cells with this compound at various concentrations (e.g., 10, 50, 100 µM) for a predetermined time (e.g., 6 hours).[7] Always include a vehicle-only (DMSO) control.[14]

  • Cell Lysis and Protein Extraction:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]

    • Incubate on ice for 30 minutes, vortexing periodically.[14]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay, following the manufacturer's instructions.[13]

    • Normalize the concentration of all samples by diluting with lysis buffer.

  • SDS-PAGE and Protein Transfer:

    • Add 4X Laemmli sample buffer to the normalized lysates to a final concentration of 1X and boil at 95°C for 5 minutes.[14]

    • Load 20-30 µg of protein per lane into a polyacrylamide gel.[14]

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 10 minutes each with TBST.[13]

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[15]

    • Wash the membrane three times for 10 minutes each with TBST.[14]

  • Detection and Re-probing:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[14]

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin.[15] This involves incubating the membrane in a stripping buffer and then repeating the immunoblotting steps (from step 5) with the other primary antibodies.

Data Presentation and Analysis

The bands obtained from the Western blot should be quantified using densitometry software (e.g., ImageJ). The signal intensity of the phospho-Akt band should be normalized to the intensity of the total Akt band for each sample. This ratio (p-Akt / Total Akt) corrects for any variations in protein loading. The results can be summarized in a table for clear comparison.

Table 1: Quantitation of Akt Phosphorylation after this compound Treatment
Treatment GroupConcentration (µM)p-Akt (Ser473) Densitometry UnitsTotal Akt Densitometry UnitsNormalized p-Akt / Total Akt Ratio% Inhibition vs. Vehicle
Vehicle Control0 (DMSO)15,23015,5000.980%
This compound1012,15015,3500.7919.4%
This compound507,88015,6000.5148.0%
This compound1004,14015,4200.2772.4%

Note: The data presented in this table are for illustrative purposes only and represent hypothetical results.

References

Application Notes and Protocols for SML-10-70-1 Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SML-10-70-1 is a prodrug of SML-8-73-1, a covalent inhibitor that selectively targets the G12C mutant of K-Ras, a critical oncogene in several cancers.[1][2][3] The ability of this compound to reach its intracellular target is a key determinant of its therapeutic efficacy. Therefore, assessing its cell permeability is a crucial step in its development as a potential cancer therapeutic. This document provides detailed protocols for two standard cell permeability assays, the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), which can be adapted to evaluate the permeability of this compound.

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[4][5][6] This model is valuable for predicting oral absorption and identifying active transport mechanisms, including efflux.[4][5] In contrast, PAMPA is a cell-free assay that measures passive diffusion across an artificial lipid membrane, offering a high-throughput method for screening compounds based on their lipophilicity and ability to cross biological membranes passively.[7][8][9]

Evidence from studies on this compound demonstrates its ability to penetrate cell membranes and engage its intracellular target, K-Ras G12C, leading to the downregulation of downstream signaling pathways such as Akt and Erk.[1][2][3] The following protocols provide a framework for quantitatively assessing this permeability.

Data Presentation

The following tables summarize the expected quantitative data from the Caco-2 and PAMPA assays for this compound, alongside control compounds.

Table 1: Caco-2 Permeability Data

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s) A→BApparent Permeability (Papp, 10⁻⁶ cm/s) B→AEfflux Ratio (Papp B→A / Papp A→B)Human Absorption (%)Permeability Classification
This compoundExpected ValueExpected ValueExpected ValuePredicted ValueHigh/Low
Atenolol (Low Permeability Control)< 1.0< 1.0~1< 50Low
Antipyrine (High Permeability Control)> 1.0> 1.0~1> 90High
Talinolol (P-gp Substrate Control)< 1.0> 2.0> 2VariableLow (efflux)

Table 2: PAMPA Permeability Data

CompoundPermeability (Pe, 10⁻⁶ cm/s)Permeability Classification
This compoundExpected ValueHigh/Low
Low Permeability Control< 1.0Low
Medium Permeability Control1.0 - 10.0Medium
High Permeability Control> 10.0High

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol is adapted from established methods for assessing bidirectional permeability across a Caco-2 cell monolayer.[4][5][6][10]

Materials:

  • Caco-2 cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Control compounds (Atenolol, Antipyrine, Talinolol)

  • Lucifer yellow

  • LC-MS/MS system

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. A TEER value ≥ 200 Ω·cm² indicates a confluent monolayer.[10]

    • Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side. A permeability of < 1% indicates a tight monolayer.

  • Permeability Assay (Bidirectional):

    • Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).

    • Apical to Basolateral (A→B) Transport:

      • Add this compound (e.g., 10 µM) and control compounds to the apical (A) chamber.

      • Add fresh HBSS to the basolateral (B) chamber.

      • Incubate for 2 hours at 37°C with gentle shaking.

      • Collect samples from both apical and basolateral chambers at the end of the incubation.

    • Basolateral to Apical (B→A) Transport:

      • Add this compound and control compounds to the basolateral (B) chamber.

      • Add fresh HBSS to the apical (A) chamber.

      • Incubate and collect samples as described for A→B transport.

  • Sample Analysis:

    • Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B→A) / Papp (A→B)

      • An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of this compound.[7][8][9]

Materials:

  • PAMPA plate system (e.g., 96-well format with donor and acceptor plates)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Control compounds (low, medium, and high permeability)

  • UV-Vis spectrophotometer or LC-MS/MS system

Methodology:

  • Membrane Preparation:

    • Coat the filter of the donor plate with 5 µL of the phospholipid solution.

  • Compound Preparation:

    • Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare the final dosing solution by diluting the stock solution in PBS (final DMSO concentration should be low, e.g., <1%).

  • Permeability Assay:

    • Add the dosing solution to the donor wells.

    • Add fresh PBS to the acceptor wells.

    • Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.

    • Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation:

      • Pe (cm/s) = - [2.303 / (A * t * (1/VD + 1/VA))] * log₁₀[- (CA(t) / C₀) * (1 + VA/VD)]

      • Where A is the filter area, t is the incubation time, VD and VA are the volumes of the donor and acceptor wells, C₀ is the initial concentration, and CA(t) is the concentration in the acceptor well at time t.

Mandatory Visualizations

G cluster_workflow Caco-2 Permeability Assay Workflow prep Prepare Caco-2 Monolayer on Transwell Inserts integrity Assess Monolayer Integrity (TEER/Lucifer Yellow) prep->integrity dosing Add this compound to Donor Chamber integrity->dosing incubation Incubate for 2 hours at 37°C dosing->incubation sampling Collect Samples from Donor and Receiver Chambers incubation->sampling analysis Analyze Compound Concentration (LC-MS/MS) sampling->analysis calculation Calculate Papp and Efflux Ratio analysis->calculation

Caption: Workflow for the Caco-2 cell permeability assay.

G cluster_pathway This compound Mechanism of Action SML_prodrug This compound (Prodrug) cell_membrane Cell Membrane SML_prodrug->cell_membrane Permeation SML_active SML-8-73-1 (Active Inhibitor) cell_membrane->SML_active Intracellular Conversion KRas_G12C K-Ras G12C SML_active->KRas_G12C Covalent Inhibition Downstream Downstream Signaling (e.g., Akt, Erk) KRas_G12C->Downstream Blocks Proliferation Cell Proliferation Downstream->Proliferation Inhibits

Caption: this compound cellular mechanism of action.

References

Application Notes and Protocols for In Situ Selectivity Profiling with SML-10-70-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of SML-10-70-1, a cell-permeable prodrug of the covalent K-Ras G12C inhibitor SML-8-73-1. This compound allows for the in situ investigation of target engagement and selectivity within a cellular context. The active compound, SML-8-73-1, irreversibly binds to the cysteine residue at position 12 of the mutant K-Ras protein, locking it in an inactive, GDP-bound state.[1][2] This leads to the downregulation of downstream signaling pathways, such as the Akt and Erk pathways.[3][4][5] These protocols are designed for researchers in cancer biology and drug discovery to assess the selectivity of K-Ras G12C inhibitors and to understand their mechanism of action in a physiologically relevant environment.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, has been a key target for the development of novel cancer therapeutics. This compound is a valuable tool for studying the effects of inhibiting this specific mutant. As a cell-permeable caged prodrug, it can cross the cell membrane and is then converted to its active form, SML-8-73-1, intracellularly. SML-8-73-1 is a GDP analogue with an electrophilic warhead that forms a covalent bond with the thiol group of the G12C cysteine.[3] This irreversible binding prevents the association of K-Ras with its downstream effectors, thereby inhibiting oncogenic signaling.[3][4] The high selectivity of this interaction is crucial for minimizing off-target effects, a critical aspect of drug development.

Data Presentation

The selectivity of the active form of this compound, SML-8-73-1 (referred to as SML in the profiling experiment), was assessed using an in situ mass spectrometry-based GTPase profiling approach in MIA PaCa-2 human pancreatic carcinoma cell lysates, which are homozygous for the K-Ras G12C mutation.[3] The following table summarizes the inhibition of GTP-biotin probe labeling for various GTP-binding proteins upon treatment with 100 μM SML.

ProteinFamilyInhibition (%)
K-Ras G12CSmall GTPase, Ras82.9
EFTUD1GTP-bindingModerate
Other ProteinsVariousMinimal
Table 1: In situ selectivity profiling of SML in MIA PaCa-2 cell lysates. Moderate inhibition was observed for only a few other GTP-binding proteins out of over 100 detected.[3][5]

Furthermore, anti-proliferative effects of this compound were observed in various cell lines, with the following EC50 values:

Cell LineK-Ras MutationEC50 (µM)
H358G12C26.6
H23G12C47.6
A549G12S43.8
Table 2: Anti-proliferative activity of this compound in different lung cancer cell lines.[1]

Signaling Pathway and Mechanism of Action

This compound acts by delivering its active compound, SML-8-73-1, into the cell. SML-8-73-1 then covalently binds to K-Ras G12C, stabilizing the inactive GDP-bound conformation. This prevents the exchange of GDP for GTP, which is required for K-Ras activation. Consequently, the downstream signaling through the Raf-MEK-Erk and PI3K-Akt pathways is inhibited.

KRas_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK KRas_G12C_GDP K-Ras G12C (Inactive-GDP) RTK->KRas_G12C_GDP Activates GEFs SML_prodrug This compound (Prodrug) SML_active SML-8-73-1 (Active) SML_prodrug->SML_active Intracellular Activation SML_active->KRas_G12C_GDP Covalent Inhibition KRas_G12C_GTP K-Ras G12C (Active-GTP) KRas_G12C_GTP->KRas_G12C_GDP GTP Hydrolysis (Impaired in mutant) Raf Raf KRas_G12C_GTP->Raf PI3K PI3K KRas_G12C_GTP->PI3K KRas_G12C_GDP->KRas_G12C_GTP GTP Loading MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: K-Ras signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Situ Target Engagement Assay in Cultured Cells

This protocol describes a method to assess the ability of this compound to engage its target, K-Ras G12C, within a cellular environment by measuring the protection of the protein from labeling with a desthiobiotin-GTP probe.[1]

Materials:

  • H358 cells (or other K-Ras G12C mutant cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Negative control compound (e.g., SML-10-57-1, a non-reactive analog)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Desthiobiotin-GTP probe

  • Streptavidin-coated magnetic beads

  • SDS-PAGE gels and Western blotting reagents

  • Anti-K-Ras antibody

Procedure:

  • Cell Culture and Treatment:

    • Plate H358 cells and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) or the negative control for a specified time (e.g., 6 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Probe Labeling:

    • Incubate the cleared lysates with desthiobiotin-GTP to label the available GTP-binding sites of K-Ras.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysates and incubate to pull down the biotinylated proteins.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-K-Ras antibody to detect the amount of pulled-down K-Ras. A decrease in the K-Ras signal in this compound-treated samples compared to the control indicates successful target engagement.

Target_Engagement_Workflow cluster_cell_culture cluster_biochem cluster_analysis plate_cells Plate K-Ras G12C Cells treat_cells Treat with this compound or Control plate_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells probe_label Incubate Lysate with Desthiobiotin-GTP lyse_cells->probe_label pull_down Pulldown with Streptavidin Beads probe_label->pull_down sds_page SDS-PAGE pull_down->sds_page western_blot Western Blot for K-Ras sds_page->western_blot analyze_results Analyze Target Engagement western_blot->analyze_results

Caption: Workflow for the in situ K-Ras G12C target engagement assay.

In Situ Selectivity Profiling by Mass Spectrometry

This protocol provides a general workflow for assessing the selectivity of SML-8-73-1 (the active form of this compound) against a broad range of GTP-binding proteins in cell lysates using a competitive profiling approach with a GTP-biotin probe and mass spectrometry.[3][5]

Materials:

  • MIA PaCa-2 cells (or other K-Ras G12C mutant cell line)

  • Lysis buffer

  • SML-8-73-1 (or this compound for in-cell treatment prior to lysis)

  • GTP-biotin probe

  • Streptavidin resin

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Lysate Preparation:

    • Prepare clarified cell lysates from MIA PaCa-2 cells.

    • Optional: Perform gel filtration to remove small molecules like endogenous GTP and GDP.

  • Competitive Inhibition:

    • Incubate the lysates with SML-8-73-1 (e.g., at 100 µM) for a specified time (e.g., 15 minutes) to allow for covalent modification of target proteins.

  • Probe Labeling:

    • Add the GTP-biotin probe to the lysates to label the remaining available GTP-binding sites.

  • Enrichment of Labeled Proteins:

    • Enrich the biotin-labeled proteins using streptavidin resin.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead digestion of the enriched proteins using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the GTP-biotin probe.

  • Data Analysis:

    • Compare the abundance of identified proteins between the SML-treated and control samples. A reduction in the signal for a particular protein in the SML-treated sample indicates that SML-8-73-1 inhibited the binding of the GTP-biotin probe, signifying it as a target.

Selectivity_Profiling_Workflow cluster_sample_prep cluster_enrichment cluster_ms_analysis prepare_lysate Prepare Cell Lysate (e.g., MIA PaCa-2) incubate_sml Incubate with SML prepare_lysate->incubate_sml label_probe Label with GTP-Biotin Probe incubate_sml->label_probe enrich_proteins Enrich Labeled Proteins (Streptavidin) label_probe->enrich_proteins digest_proteins On-Bead Tryptic Digestion enrich_proteins->digest_proteins lc_msms LC-MS/MS Analysis digest_proteins->lc_msms data_analysis Identify and Quantify Proteins lc_msms->data_analysis

Caption: Workflow for in situ selectivity profiling using mass spectrometry.

Conclusion

This compound is a powerful chemical probe for investigating the biology of K-Ras G12C and for assessing the selectivity of inhibitors targeting this oncogenic mutant. The protocols outlined in this document provide a framework for researchers to perform in situ target engagement and selectivity profiling studies. These experiments are crucial for validating the mechanism of action and for understanding the potential off-target effects of covalent K-Ras G12C inhibitors, thereby guiding the development of more effective and safer cancer therapeutics.

References

Application Notes and Protocols: Downstream Signaling Analysis of K-Ras G12C Inhibitor SML-10-70-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing the downstream signaling effects of SML-10-70-1, a cell-permeable prodrug of the covalent K-Ras G12C inhibitor, SML-8-73-1.

Introduction

This compound is a valuable tool for studying the inhibition of oncogenic K-Ras G12C, a prevalent mutation in various cancers. Its active form, SML-8-73-1, selectively and irreversibly binds to the cysteine residue at position 12 of the K-Ras G12C mutant protein.[1][2] This covalent modification locks the K-Ras protein in an inactive, GDP-bound state, thereby inhibiting its downstream signaling functions.[1][3][4] The primary downstream pathways affected are the MAPK (Erk) and PI3K (Akt) signaling cascades, both of which are crucial for cell proliferation, survival, and differentiation.[1][2][5][6][7]

Mechanism of Action

This compound, as a prodrug, is designed to be cell-permeable. Once inside the cell, it is converted to its active form, SML-8-73-1. This active compound then targets the guanine nucleotide-binding pocket of the K-Ras G12C mutant.[2][5][6] By forming a covalent bond with the mutant cysteine, SML-8-73-1 prevents the exchange of GDP for GTP, which is essential for K-Ras activation. This leads to a significant reduction in the levels of activated, GTP-bound K-Ras G12C, and consequently, the attenuation of its downstream signaling.[1]

cluster_cell Cell Membrane SML_10_70_1_out This compound (Prodrug) SML_10_70_1_in This compound SML_10_70_1_out->SML_10_70_1_in Cellular Uptake SML_8_73_1 SML-8-73-1 (Active Inhibitor) SML_10_70_1_in->SML_8_73_1 Conversion KRas_G12C_GDP Inactive K-Ras G12C (GDP-bound) SML_8_73_1->KRas_G12C_GDP Covalent Binding & Inhibition KRas_G12C_GTP Active K-Ras G12C (GTP-bound) KRas_G12C_GDP->KRas_G12C_GTP GTP Exchange KRas_G12C_GTP->KRas_G12C_GDP GTP Hydrolysis Downstream_Signaling Downstream Signaling (MAPK/Erk, PI3K/Akt) KRas_G12C_GTP->Downstream_Signaling Activation

Figure 1: Mechanism of Action of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cell proliferation and downstream signaling.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineK-Ras MutationEC50 (µM)
H358G12C26.6
H23G12C47.6
A549G12S43.8
Data from reference[1]

Table 2: Effect of this compound on Downstream Signaling in H358 Cells

TreatmentConcentration (µM)pErk LevelspAkt Levels
Control (SML-10-57-1)100BaselineBaseline
This compound100DecreasedDecreased
Data from reference[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of pErk and pAkt Levels

This protocol describes how to assess the impact of this compound on the phosphorylation status of key downstream effectors, Erk and Akt.

Cell_Culture 1. Cell Culture (e.g., H358) Treatment 2. Treatment (this compound or Control) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (pErk, pAkt, total Erk/Akt, loading control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Figure 2: Western Blotting Workflow.

Materials:

  • K-Ras G12C mutant cell line (e.g., H358)

  • This compound and a non-reactive control (e.g., SML-10-57-1)

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pErk, anti-pAkt, anti-total Erk, anti-total Akt, anti-loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed H358 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of this compound or the negative control (e.g., 100 µM) for the specified duration (e.g., 6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

Protocol 2: Cellular Target Engagement Assay

This assay confirms that this compound can enter the cells and bind to its target, K-Ras G12C.[1]

Cell_Treatment 1. Treat Cells (this compound or Control) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Probe_Incubation 3. Incubate Lysates with desthiobiotin-GTP Cell_Lysis->Probe_Incubation Pulldown 4. Pulldown with Streptavidin Beads Probe_Incubation->Pulldown Western_Blot 5. Western Blot for K-Ras Pulldown->Western_Blot

Figure 3: Target Engagement Assay Workflow.

Materials:

  • K-Ras G12C mutant cell line (e.g., H358)

  • This compound and a non-reactive control

  • Desthiobiotin-GTP

  • Streptavidin-conjugated beads

  • Lysis buffer

  • Wash buffer

  • Anti-K-Ras antibody

Procedure:

  • Cell Treatment: Treat H358 cells with this compound or a negative control for a specified time (e.g., 6 hours).[1]

  • Cell Lysis: Lyse the cells to obtain total protein extracts.

  • Probe Incubation: Incubate the cell lysates with desthiobiotin-GTP. This probe will covalently bind to the K-Ras GTP binding pocket if it is not already occupied by the inhibitor.

  • Pulldown: Add streptavidin-conjugated beads to the lysates to pull down the biotinylated proteins.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins and analyze the amount of K-Ras pulled down by Western blotting using an anti-K-Ras antibody. A decrease in the amount of pulled-down K-Ras in the this compound treated sample compared to the control indicates successful target engagement.[1]

Protocol 3: Cell Proliferation Assay

This assay measures the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H358, H23, A549)

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density.

  • Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the EC50 value.

Conclusion

This compound serves as a potent and selective inhibitor of the K-Ras G12C mutant, effectively downregulating the MAPK and PI3K signaling pathways. The protocols outlined in these application notes provide a robust framework for researchers to investigate the downstream cellular effects of this compound and to further explore its therapeutic potential.

References

Application Notes and Protocols for SML-10-70-1 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. By recapitulating the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients characteristic of in vivo tumors, 3D models offer a more predictive platform for evaluating anticancer therapeutics. SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a potent and selective covalent inhibitor of the oncogenic K-Ras G12C mutant protein.[1] The K-Ras G12C mutation is a key driver in a significant subset of cancers, including non-small cell lung cancer and colorectal cancer. This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models to assess its anti-cancer efficacy and mechanism of action.

Mechanism of Action

This compound is designed to readily penetrate the cell membrane. Once inside the cell, it is converted to its active form, SML-8-73-1. This active compound is a GDP analogue that specifically and irreversibly binds to the cysteine residue at position 12 of the K-Ras G12C mutant.[1] This covalent modification occurs within the guanine-nucleotide binding site, effectively locking the K-Ras G12C protein in an inactive, GDP-bound state.[1]

Constitutively active K-Ras G12C promotes tumorigenesis by persistently activating downstream pro-proliferative and survival signaling pathways. The primary signaling cascades affected are the MAPK/ERK pathway and the PI3K/AKT pathway. By forcing K-Ras G12C into an inactive conformation, this compound leads to the downregulation of these key effector pathways, resulting in decreased phosphorylation of ERK and AKT.[1][2] This inhibition of downstream signaling ultimately leads to reduced cell proliferation and can induce apoptosis in K-Ras G12C-dependent cancer cells.

SML_10_70_1_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle K-Ras G12C Activation Cycle cluster_downstream Downstream Effector Pathways Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GEF GEF RTK->GEF KRas_G12C_GDP K-Ras G12C-GDP (Inactive) KRas_G12C_GTP K-Ras G12C-GTP (Active) GAP GAP (Blocked by G12C) KRas_G12C_GTP->GAP RAF RAF KRas_G12C_GTP->RAF PI3K PI3K KRas_G12C_GTP->PI3K GEF->KRas_G12C_GDP GDP->GTP MEK MEK RAF->MEK ERK pERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT pAKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRas_G12C_GDP Covalent Inhibition Spheroid_Workflow cluster_prep Spheroid Preparation cluster_treat Treatment cluster_analysis Downstream Analysis A 1. Harvest & Count K-Ras G12C Cells B 2. Seed into 96-well Ultra-Low Attachment Plate A->B C 3. Centrifuge & Incubate (48-72 hours) B->C D Spheroid Formation C->D F 5. Treat Spheroids & Incubate (e.g., 72h) D->F E 4. Prepare this compound Serial Dilutions E->F G Viability Assay (CellTiter-Glo 3D) F->G H Western Blot (pERK, pAKT) F->H I Immunofluorescence (Target Localization) F->I

References

Application Note: Determining the IC50 of SML-10-70-1 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a first-in-class covalent inhibitor specifically designed to target the K-Ras G12C mutation, a common driver in various cancers.[1][2] Ras proteins are GTPases that function as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in Ras, particularly K-Ras, can lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[1][3] this compound acts by covalently binding to the mutant cysteine-12 residue within the guanine-nucleotide binding pocket of K-Ras G12C.[1] This modification renders the oncoprotein in an inactive state, thereby inhibiting downstream signaling through key effector pathways such as the MAPK (RAF-MEK-ERK) and PI3K-Akt pathways.[1][4][5][6] Determining the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of this compound against cancer cells harboring this specific mutation.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. The reported IC50 values are summarized below.

Cell LineCancer TypeK-Ras MutationIC50 (μM)Reference
H358Non-Small Cell LungG12C26.6[1]
H23Non-Small Cell LungG12C47.6[1]
A549Non-Small Cell LungG12S43.8[1]

Note: The anti-proliferative effects in the A549 cell line, which has a G12S mutation, suggest potential off-target effects or activity against K-Ras independent pathways at higher concentrations.[1]

This compound Mechanism of Action

This compound is a direct inhibitor of the K-Ras G12C mutant protein. Upon entering the cell, it covalently binds to K-Ras G12C, locking it in an inactive conformation.[1][5] This prevents the activation of downstream signaling cascades responsible for cell proliferation and survival, primarily the RAF-MEK-ERK and PI3K-AKT pathways.[4][6]

SML_10_70_1_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RTK Growth Factor Receptor (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP Inactive K-Ras G12C-GDP SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP Active K-Ras G12C-GTP KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SML This compound SML->KRAS_GDP Covalently Binds & Inactivates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: K-Ras signaling pathway and the inhibitory action of this compound.

Experimental Protocol: IC50 Determination by MTT Assay

This protocol details the steps to determine the IC50 value of this compound in adherent cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

A. Materials and Reagents

  • Cell Lines: K-Ras G12C mutant (e.g., H358, H23) and K-Ras wild-type or other mutant cell lines (e.g., A549).

  • This compound: Stock solution prepared in DMSO (e.g., 10 mM). Store at -20°C or -80°C.

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25% or 0.05%.

  • MTT Reagent: 5 mg/mL in sterile PBS, filtered and stored at 4°C in the dark.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm).

B. Experimental Procedure

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to the desired seeding density (e.g., 3,000-8,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 2x concentration series ranging from 200 µM down to ~0.1 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "medium only" control (no cells, for background subtraction).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared drug dilutions to the corresponding wells. Each concentration should be tested in triplicate or quadruplicate.

    • Return the plate to the incubator for 72 hours (or a desired time point).

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (including controls).

    • Incubate the plate for an additional 3-4 hours. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.[7]

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette or place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630-690 nm if available.

C. Data Analysis

  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

  • Normalization: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • IC50 Calculation:

    • Plot the % Viability (Y-axis) against the log of the drug concentration (X-axis).

    • Fit the data to a non-linear regression curve (sigmoidal dose-response with variable slope) using software like GraphPad Prism, Origin, or R.[8]

    • The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[8]

Experimental Workflow

The overall workflow for determining the IC50 of this compound is depicted below.

IC50_Workflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat 3. Treat Cells with This compound Dilutions Incubate1->Treat Incubate2 4. Incubate 72h (Drug Exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent to each well Incubate2->AddMTT Incubate3 6. Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data: Normalize & Plot Dose-Response Curve Read->Analyze Calculate 10. Calculate IC50 Value Analyze->Calculate End End Calculate->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SML-10-70-1 Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SML-10-70-1, a potent and selective covalent inhibitor of K-Ras G12C.[1] This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and detailed troubleshooting for optimizing the use of this compound in your cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable prodrug of SML-8-73-1, a selective, direct-acting covalent inhibitor of the K-Ras G12C mutant.[1][2] It works by irreversibly binding to the cysteine residue at position 12 of the mutant K-Ras protein, locking it in an inactive state.[1][3] This prevents downstream signaling through key effector pathways such as the Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival in K-Ras G12C mutant cancers.[1][4]

Q2: How should I dissolve and store this compound?

A2: Most small molecule inhibitors are best dissolved in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM).[5] To maintain the stability of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6] Store these aliquots at -20°C or -80°C, protected from light.[5] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed levels toxic to your cells (typically ≤ 0.1%).[6]

Q3: What is a good starting concentration range for my experiments?

A3: For initial experiments, it is advisable to test a broad, logarithmic dilution series to determine the dose-response curve for your specific cell line.[5] Based on published data, this compound has been shown to attenuate Akt and Erk phosphorylation at a concentration of 100 μM in H358 cells.[1][2] Therefore, a starting range spanning from 1 µM to 100 µM could be appropriate for initial dose-response experiments.

Q4: How long should I treat my cells with this compound?

A4: The optimal incubation time depends on your experimental endpoint and the biology of your cell model.[5] For signaling pathway analysis (e.g., checking phosphorylation of Erk and Akt), shorter time points (e.g., 2, 6, 12, 24 hours) may be sufficient. For cell viability or proliferation assays, longer incubation times (e.g., 24, 48, 72 hours) are typically required.[5] A time-course experiment is recommended to determine the ideal duration for your specific assay.[5]

Q5: Does serum in the culture medium affect the activity of this compound?

A5: Yes, serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[5] This is an important consideration when interpreting your results. If you suspect significant interference from serum, you may need to perform experiments in reduced-serum or serum-free conditions. However, be mindful that changing serum conditions can also impact cell health and signaling.

Quantitative Data Summary

The following tables provide a summary of suggested starting concentrations and key parameters for using this compound in cell culture experiments.

Table 1: Recommended Starting Concentration Ranges for Common Assays

Assay TypeCell Line ExampleSuggested Concentration RangeTypical Incubation Time
Target Engagement (p-Erk/p-Akt)H358 (K-Ras G12C)10 µM - 100 µM6 - 24 hours
Cell Proliferation / ViabilityA549, H23, H3581 µM - 100 µM48 - 72 hours
Apoptosis AssayPanc-110 µM - 100 µM24 - 48 hours

Table 2: IC50 Values of this compound in Various K-Ras G12C Mutant Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM)
H358Non-Small Cell Lung Cancer~50 µM
A549Non-Small Cell Lung Cancer~75 µM
Panc-1Pancreatic Cancer~60 µM
H23Non-Small Cell Lung Cancer>100 µM

Note: The IC50 values are hypothetical and should be determined empirically for your specific cell line and assay conditions.

Experimental Protocols

Protocol 1: Determining Optimal Concentration via Dose-Response Assay

This protocol outlines how to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Cell Seeding: Seed your K-Ras G12C mutant cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.[7]

  • Compound Preparation: Prepare a 10-point, 2-fold or 3-fold serial dilution of this compound in your complete cell culture medium.[7] A common starting concentration is 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.[5]

  • Cell Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.[7]

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the inhibitor concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Protocol 2: Validating Target Engagement by Western Blot

This protocol describes how to confirm that this compound is inhibiting its intended target by assessing the phosphorylation status of downstream effectors like Erk and Akt.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach about 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 10, 50, 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-Erk (p-Erk), total Erk, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated to total protein for Erk and Akt at each this compound concentration. A decrease in this ratio indicates successful target engagement.[1]

Visualizations

SML_10_70_1_Pathway RTK Growth Factor Receptor (RTK) SOS SOS RTK->SOS KRas_GDP K-Ras(G12C) (Inactive-GDP) SOS->KRas_GDP Activates KRas_GTP K-Ras(G12C) (Active-GTP) KRas_GDP->KRas_GTP GTP GDP PI3K PI3K KRas_GTP->PI3K Raf Raf KRas_GTP->Raf SML This compound SML->KRas_GTP Covalently Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Mechanism of action of this compound on the K-Ras signaling pathway.

Optimization_Workflow Start Start: Define Cell Line & Assay DoseResponse 1. Dose-Response Curve (e.g., 1-100 µM) Start->DoseResponse TimeCourse 2. Time-Course Experiment (e.g., 6, 12, 24, 48h) DoseResponse->TimeCourse DetermineIC50 3. Determine IC50 & Cytotoxicity TimeCourse->DetermineIC50 TargetValidation 4. Validate Target Engagement (Western Blot for p-ERK/p-Akt) DetermineIC50->TargetValidation Proceed Proceed with Optimized Conditions TargetValidation->Proceed

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

Issue 1: No observable effect of this compound at tested concentrations.

  • Possible Cause 1: Concentration is too low.

    • Solution: Test a higher concentration range. Some cell lines may be less sensitive and require higher concentrations to elicit a response.[5]

  • Possible Cause 2: Compound instability.

    • Solution: Ensure the compound has been stored and handled correctly.[5] Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles.[6]

  • Possible Cause 3: Insensitive cell line.

    • Solution: Confirm that your cell line harbors the K-Ras G12C mutation. Use a positive control cell line known to be sensitive to K-Ras G12C inhibition to ensure your assay is working as expected.[5]

Issue 2: High levels of cell death observed across all concentrations, including low ones.

  • Possible Cause 1: Solvent toxicity.

    • Solution: Ensure the final concentration of DMSO in the culture medium is not exceeding non-toxic levels (typically ≤ 0.1%).[6] Always run a vehicle-only control (cells treated with the solvent alone) to assess its effect.[5]

  • Possible Cause 2: Off-target cytotoxicity.

    • Solution: Perform a cytotoxicity assay (e.g., LDH release assay) to distinguish between targeted anti-proliferative effects and general cytotoxicity.[5] It may be necessary to use lower concentrations or shorter incubation times.

Issue 3: Inconsistent or variable results between experiments.

  • Possible Cause 1: Inconsistent cell culture conditions.

    • Solution: Standardize cell culture parameters such as cell passage number, confluency at the time of treatment, and media composition.[5] High passage numbers can lead to genetic drift and altered phenotypes.

  • Possible Cause 2: Pipetting errors.

    • Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.[5] Calibrate your pipettes regularly.

  • Possible Cause 3: Assay variability.

    • Solution: Ensure all assay steps are performed consistently. Include appropriate controls (positive, negative, vehicle) in every experiment to monitor assay performance.

Troubleshooting_Logic Problem Problem Observed NoEffect No Effect Problem->NoEffect HighToxicity High Toxicity Problem->HighToxicity Inconsistent Inconsistent Results Problem->Inconsistent Sol_Conc Increase Concentration Range NoEffect->Sol_Conc Concentration too low? Sol_Stability Check Compound Stability & Handling NoEffect->Sol_Stability Compound degraded? Sol_CellLine Verify Cell Line Genotype (G12C) NoEffect->Sol_CellLine Cell line insensitive? Sol_Solvent Check Solvent (DMSO) Concentration HighToxicity->Sol_Solvent Solvent toxic? Sol_Time Reduce Incubation Time HighToxicity->Sol_Time Exposure too long? Sol_Culture Standardize Cell Culture Conditions Inconsistent->Sol_Culture Culture conditions varied? Sol_Pipette Verify Pipetting Accuracy Inconsistent->Sol_Pipette Technical error?

Caption: Troubleshooting logic for common issues with this compound.

References

Technical Support Center: SML-10-70-1 Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SML-10-70-1 in cellular assays. The information is tailored for scientists in drug development and related fields to help ensure the successful execution of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues that you may encounter while working with this compound.

1. Why am I observing no or a very weak inhibitory effect of this compound on K-Ras G12C signaling (e.g., pERK/pAkt levels)?

A lack of response is a common issue that can stem from several factors, from the compound's integrity to the specific experimental conditions.

Possible Causes and Solutions:

  • Compound Degradation: this compound is a prodrug and may be susceptible to degradation. Ensure your stock solution is fresh and has been stored correctly, protected from light and moisture. It is recommended to prepare fresh dilutions for each experiment.

  • Insufficient Compound Concentration: Published studies have shown that high concentrations of this compound (e.g., 100 µM) may be required to observe a significant reduction in pERK and pAkt levels in cell lines like H358.[1][2] Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

  • Short Incubation Time: The conversion of the prodrug this compound to its active form, SML-8-73-1, and subsequent covalent modification of K-Ras G12C takes time. A 6-hour incubation period has been used successfully in target engagement assays.[1] You may need to optimize the incubation time for your particular experiment.

  • Cell Line Specificity: this compound is designed to be a selective inhibitor of the K-Ras G12C mutant.[1] Ensure your cell line harbors this specific mutation. The compound is expected to have minimal to no effect on cells with wild-type K-Ras or other mutations (e.g., G12S in A549 cells, although some anti-proliferative effects have been observed in this line at high concentrations).[1]

  • High Cell Density: Confluent cell cultures can sometimes exhibit altered signaling pathways. Ensure you are using a consistent and appropriate cell density for your experiments.

  • Serum Starvation Conditions: For signaling pathway analysis (e.g., Western blotting for pERK), it is often necessary to serum-starve the cells prior to treatment with this compound and subsequent stimulation with a growth factor (e.g., EGF). This helps to reduce basal signaling and enhance the observable inhibitory effect of the compound.

2. My anti-proliferative assay shows a high EC50 value for this compound. Is this expected?

Yes, relatively high EC50 values for this compound in proliferation assays have been reported.

Possible Causes and Solutions:

  • Inherent Potency: Early studies with this compound reported EC50 values in the micromolar range for cell lines expressing K-Ras G12C (e.g., 47.6 µM for H23 and 26.6 µM for H358 cells).[1] Therefore, an EC50 in this range may be expected.

  • Assay Duration: The duration of the proliferation assay can influence the EC50 value. Longer incubation times (e.g., 72 hours) are typically used to allow for sufficient cell division and to observe the full effect of the compound.

  • Cell Line Doubling Time: The doubling time of your chosen cell line will impact the assay window. Ensure the assay duration is appropriate for the proliferation rate of your cells.

3. I am having trouble with the K-Ras G12C target engagement assay. What are some key considerations?

The target engagement assay is a crucial experiment to confirm that this compound is entering the cells and binding to its intended target.

Possible Causes and Solutions:

  • Inefficient Cell Lysis: Complete cell lysis is essential to release K-Ras G12C for subsequent labeling. Ensure you are using an appropriate lysis buffer and protocol.

  • Activity of Desthiobiotin-GTP: The desthiobiotin-GTP probe is used to label the K-Ras that has not been engaged by this compound.[1] Ensure the probe is not degraded and is used at the correct concentration.

  • Inefficient Pulldown: The recovery of biotinylated proteins depends on the efficiency of the streptavidin bead pulldown. Ensure the beads are properly washed and incubated with the lysate for a sufficient amount of time.

  • Control Compound: It is critical to include a non-reactive control compound, such as SML-10-57-1, to demonstrate that the observed effect is due to the covalent modification by this compound.[1]

Quantitative Data Summary

ParameterCell LineValueReference
pERK/pAkt Inhibition H358 (K-Ras G12C)100 µM[1][2]
Target Engagement Assay H358 (K-Ras G12C)100 µM (6-hour treatment)[1]
EC50 (Anti-proliferation) H358 (K-Ras G12C)26.6 µM[1]
EC50 (Anti-proliferation) H23 (K-Ras G12C)47.6 µM[1]
EC50 (Anti-proliferation) A549 (K-Ras G12S)43.8 µM[1]

Experimental Protocols

1. Western Blot for pERK and pAkt Inhibition

This protocol is designed to assess the effect of this compound on the K-Ras downstream signaling pathway.

  • Cell Seeding: Seed K-Ras G12C mutant cells (e.g., H358) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once the cells have attached, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Compound Treatment: Treat the serum-starved cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the optimized incubation time (e.g., 6 hours). Include a non-reactive control like SML-10-57-1 if available.[1]

  • Growth Factor Stimulation: Following compound treatment, stimulate the cells with a growth factor such as EGF (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes) to induce ERK and Akt phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against pERK, total ERK, pAkt, total Akt, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

2. K-Ras G12C Target Engagement Assay

This assay measures the ability of this compound to bind to and occupy the GTP-binding pocket of K-Ras G12C within cells.[1]

  • Cell Treatment: Treat K-Ras G12C expressing cells (e.g., H358) with this compound (e.g., 100 µM) or a non-reactive control (SML-10-57-1) for 6 hours.[1]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them.

  • Desthiobiotin-GTP Labeling: Incubate the cell lysates with desthiobiotin-GTP to label the K-Ras G12C that has not been modified by this compound.

  • Streptavidin Pulldown: Recover the biotinylated proteins using streptavidin beads.

  • Western Blot Analysis: Elute the bound proteins from the beads and analyze the amount of K-Ras pulled down by Western blotting using a K-Ras specific antibody. A decrease in the amount of biotinylated K-Ras in the this compound treated sample compared to the control indicates successful target engagement.[1]

Visualizations

K_Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS SOS Receptor Tyrosine Kinase (RTK)->SOS K-Ras G12C (GDP) K-Ras G12C (Inactive-GDP) SOS->K-Ras G12C (GDP) Activates K-Ras G12C (GTP) K-Ras G12C (Active-GTP) K-Ras G12C (GDP)->K-Ras G12C (GTP) GTP GDP RAF RAF K-Ras G12C (GTP)->RAF PI3K PI3K K-Ras G12C (GTP)->PI3K This compound This compound This compound->K-Ras G12C (GTP) Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: K-Ras G12C signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start No/Weak Inhibition No/Weak Inhibition Start->No/Weak Inhibition Check Compound Check Compound (Fresh stock, storage) No/Weak Inhibition->Check Compound Yes Optimize Concentration Optimize Concentration (Dose-response) Check Compound->Optimize Concentration Optimize Incubation Optimize Incubation Time Optimize Concentration->Optimize Incubation Verify Cell Line Verify Cell Line (K-Ras G12C mutation) Optimize Incubation->Verify Cell Line Check Assay Conditions Check Assay Conditions (Cell density, serum starvation) Verify Cell Line->Check Assay Conditions Re-evaluate Re-evaluate Check Assay Conditions->Re-evaluate

Caption: Troubleshooting workflow for weak or no inhibition by this compound.

References

SML-10-70-1 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SML-10-70-1, a covalent inhibitor of K-Ras G12C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable prodrug of SML-8-73-1, which acts as a selective, direct-acting covalent inhibitor of the K-Ras G12C mutant protein.[1][2] It targets the guanine-nucleotide binding site of K-Ras G12C, forming a stable thioether linkage with the cysteine at position 12.[3][4] This modification locks the K-Ras protein in an inactive state, thereby inhibiting downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[1][3][4][5]

Q2: In which cell lines has this compound been shown to be active?

This compound has demonstrated anti-proliferative effects in various cancer cell lines. Notably, it has been tested in H23 and H358 cells, which harbor the K-Ras G12C mutation, and A549 cells, which have a K-Ras G12S mutation.[1][6]

Q3: How should I dissolve and store this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO).[7] For long-term storage, it is advisable to store the compound as a concentrated stock solution in anhydrous DMSO at -20°C or -80°C. For use in cell culture, the DMSO stock solution should be diluted into the cell culture medium to the final desired concentration. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, as higher concentrations can have cytotoxic effects.[8][9][10]

Q4: What is the expected stability of this compound in cell culture media?

The specific stability of this compound in various cell culture media has not been extensively published. As a prodrug, it is designed to be processed intracellularly. Its stability in aqueous media can be influenced by factors such as pH, temperature, and the presence of serum components. It is recommended to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment to minimize potential degradation. For long-term experiments, the stability should be empirically determined.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

Possible Cause 1: Compound Degradation in Cell Culture Media

  • Troubleshooting Step: The stability of small molecules in aqueous solutions can be limited. Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. To assess stability in your specific experimental conditions, you can perform a time-course experiment where the compound is pre-incubated in the cell culture medium for varying durations before being added to the cells.

  • Experimental Protocol to Assess Stability: See "Protocol for Assessing this compound Stability in Cell Culture Media" below.

Possible Cause 2: Compound Precipitation

  • Troubleshooting Step: this compound may have limited solubility in aqueous cell culture media, leading to precipitation, especially at higher concentrations. When diluting the DMSO stock, add it to the media with vigorous mixing. Visually inspect the media for any signs of precipitation. If precipitation is suspected, consider preparing an intermediate dilution in a co-solvent or reducing the final concentration.

  • Experimental Protocol to Assess Solubility: See "Protocol for Assessing this compound Solubility in Cell Culture Media" below.

Possible Cause 3: Cell Line Specific Factors

  • Troubleshooting Step: The cellular uptake and metabolism of this compound can vary between different cell lines. Ensure that your cell line expresses the K-Ras G12C mutation for optimal activity. The antiproliferative effects have been observed in both K-Ras G12C mutant and some K-Ras independent cell lines, although the effective concentrations may vary.[1]

Issue 2: High background toxicity in control (vehicle-treated) cells.

Possible Cause: High Concentration of DMSO

  • Troubleshooting Step: The final concentration of DMSO in the cell culture medium should be carefully controlled and kept consistent across all experimental conditions, including the vehicle control. It is recommended to keep the final DMSO concentration at or below 0.1% to minimize its toxic effects on the cells.[8][10] Perform a dose-response experiment with DMSO alone on your specific cell line to determine its tolerance.

Quantitative Data Summary

Cell LineK-Ras MutationEC50/IC50 of this compoundReference
H358G12C26.6 µM[1][6]
H23G12C47.6 µM[1]
A549G12S43.8 µM[1]

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media
  • Prepare this compound Working Solution: Dilute the this compound DMSO stock to the desired final concentration in your complete cell culture medium.

  • Incubation: Incubate the this compound-containing medium at 37°C in a CO2 incubator for different time points (e.g., 0, 2, 6, 12, 24 hours).

  • Cell Treatment: At each time point, add the pre-incubated medium to your cells.

  • Assay: After the desired treatment duration, perform your cell viability or downstream signaling assay (e.g., Western blot for p-ERK).

  • Analysis: Compare the activity of the this compound at different pre-incubation times. A significant decrease in activity over time suggests instability.

Protocol for Assessing this compound Solubility in Cell Culture Media
  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock in your complete cell culture medium.

  • Visual Inspection: Visually inspect each dilution under a microscope for any signs of precipitation (e.g., crystals, cloudiness).

  • Incubation: Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 1-2 hours).

  • Re-inspection: Re-examine the dilutions for any time-dependent precipitation.

  • Optional - Spectrophotometry: For a more quantitative measure, centrifuge the dilutions and measure the absorbance of the supernatant at a wavelength where this compound absorbs. A non-linear increase in absorbance with concentration can indicate precipitation.

Visualizations

SML_10_70_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor KRas_G12C_GTP Active K-Ras G12C (GTP-bound) Growth_Factor_Receptor->KRas_G12C_GTP Activates SML_10_70_1 This compound (Prodrug) SML_8_73_1 SML-8-73-1 (Active Drug) SML_10_70_1->SML_8_73_1 Intracellular Conversion SML_8_73_1->KRas_G12C_GTP Covalently Inhibits KRas_G12C_Inactive Inactive K-Ras G12C (Covalently Modified) KRas_G12C_GTP->KRas_G12C_Inactive RAF RAF KRas_G12C_GTP->RAF PI3K PI3K KRas_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Time-course Incubation cluster_assay Cellular Assay Stock Prepare this compound Stock in DMSO Working Dilute to Working Concentration in Cell Culture Medium Stock->Working T0 Time 0 Working->T0 T1 Time X Working->T1 T2 Time Y Working->T2 T3 Time Z Working->T3 Add_to_Cells Add Pre-incubated Medium to K-Ras G12C Cells T0->Add_to_Cells T1->Add_to_Cells T2->Add_to_Cells T3->Add_to_Cells Incubate_Cells Incubate for Treatment Duration Add_to_Cells->Incubate_Cells Measure_Activity Measure Endpoint (e.g., p-ERK levels, Cell Viability) Incubate_Cells->Measure_Activity Analyze Analyze Data: Compare Activity vs. Pre-incubation Time Measure_Activity->Analyze

References

Technical Support Center: Caged K-Ras Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caged K-Ras inhibitors. These resources are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are caged K-Ras inhibitors and why are they used?

A1: Caged K-Ras inhibitors are small molecules designed to specifically block the activity of the K-Ras protein, a key player in cell signaling pathways that is frequently mutated in cancer.[1] The "caging" refers to a chemical modification with a photoremovable protecting group (PPG) that renders the inhibitor biologically inactive.[2][3] This allows for precise spatial and temporal control over the inhibitor's activity. By exposing the caged inhibitor to a specific wavelength of light, the PPG is cleaved, "uncaging" the active inhibitor at the desired time and location within a biological sample.[4][5] This technique is particularly useful for studying the dynamic roles of K-Ras in signaling cascades and for minimizing off-target effects that can occur with constitutively active inhibitors.[6]

Q2: What are the most common caging groups used for small molecule inhibitors?

A2: Several classes of photoremovable protecting groups are commonly used, each with distinct photochemical properties. The choice of caging group depends on the specific requirements of the experiment, such as the desired wavelength for uncaging and the required quantum yield (efficiency of uncaging). Some common caging groups include:

  • o-Nitrobenzyl derivatives: These are among the most widely used PPGs and are typically cleaved by UV light (around 350 nm).[7]

  • Coumarin-based cages: These can often be cleaved with longer wavelength light (e.g., 405 nm), which can be less damaging to cells.[7][8]

  • Nitrodibenzofuranyl (NDBF) derivatives: These offer good uncaging efficiency and can be tailored for different wavelengths.[7]

Q3: How do I choose the right light source for uncaging?

A3: The choice of light source is dictated by the absorption spectrum of the caging group. It is crucial to use a wavelength that is efficiently absorbed by the PPG to ensure effective uncaging.[7] Common light sources include:

  • UV lamps: For o-nitrobenzyl and other UV-sensitive cages.

  • Lasers: Offer precise spatial control and can be focused on specific subcellular regions.[9]

  • LEDs: Provide a more cost-effective and often less phototoxic option for uncaging with visible light.[10]

It is essential to calibrate the light source to deliver a known and reproducible dose of light to the sample.[9]

Troubleshooting Guide

Issue 1: Low or No Inhibitor Efficacy After Uncaging

Possible Causes & Troubleshooting Steps

Possible Cause Recommended Troubleshooting Steps
Incomplete Uncaging Verify Uncaging Efficiency: Use a quantitative method like HPLC or mass spectrometry to determine the percentage of inhibitor released after light exposure. Optimize Light Exposure: Increase the duration or intensity of light exposure. Calibrate your light source to ensure it delivers sufficient energy at the correct wavelength.[9] Check Caging Group Compatibility: Ensure the chosen caging group is appropriate for your experimental setup and that the wavelength of your light source matches its absorption maximum.[7]
Inhibitor Instability Assess Post-Uncaging Stability: The uncaged inhibitor might be unstable under your experimental conditions. Perform control experiments to measure the half-life of the active inhibitor in your assay buffer or cell culture medium.[11] Minimize Time to Assay: Reduce the time between uncaging and performing your downstream assay.
Cellular Efflux Use Efflux Pump Inhibitors: If working with cell lines, the active inhibitor may be rapidly removed by efflux pumps. Consider co-treatment with known efflux pump inhibitors.
Intrinsic Resistance of the Cell Line Confirm K-Ras Dependency: Ensure that the cell line being used is indeed sensitive to the inhibition of the specific K-Ras mutant you are targeting.[12] Assess Downstream Signaling: Use Western blotting to check the phosphorylation status of downstream effectors like ERK and AKT. Persistent signaling in the presence of the uncaged inhibitor suggests resistance.[13]
Issue 2: High Background Activity (Inhibition Before Light Activation)

Possible Causes & Troubleshooting Steps

Possible Cause Recommended Troubleshooting Steps
Instability of the Caged Compound Check for Premature Uncaging: The caged compound may be unstable in your experimental buffer or medium, leading to spontaneous release of the inhibitor. Assess the stability of the caged compound over time in the absence of light using HPLC or mass spectrometry.[11] Optimize Storage Conditions: Store the caged inhibitor stock solution at -80°C and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
Biological Activity of the Caged Compound Perform "Dark" Control Experiments: The caged compound itself might have some residual biological activity. Thoroughly characterize the activity of the caged compound in the absence of light.[14] A good caged compound should have negligible biological effect.[14]
Contamination with Active Inhibitor Verify Purity: The stock of the caged inhibitor may be contaminated with the uncaged, active form. Verify the purity of your caged compound using analytical techniques like HPLC.
Issue 3: Observed Phototoxicity

Possible Causes & Troubleshooting Steps

Possible Cause Recommended Troubleshooting Steps
Damage from High-Energy Light Use Longer Wavelengths: If possible, use caging groups that can be cleaved with longer, less energetic wavelengths of light (e.g., visible light instead of UV).[10] Minimize Light Exposure: Use the lowest light intensity and shortest duration necessary for effective uncaging.[9]
Toxicity of the Caging Group or Byproducts Perform "Uncaging Byproduct" Controls: The cleaved caging group or other photolysis byproducts can be toxic to cells.[8] Perform control experiments where you expose cells to pre-illuminated buffer (containing the byproducts) to assess their toxicity. Choose "Clean" Caging Groups: Some caging groups are designed to produce less toxic byproducts.[8]
Generation of Reactive Oxygen Species (ROS) Include ROS Scavengers: Light exposure, especially UV, can lead to the generation of ROS. Consider including ROS scavengers like N-acetylcysteine in your experiments.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Validate Caged Inhibitor Activity

This protocol describes a general method to assess the activity of a caged K-Ras inhibitor before and after photoactivation using a biochemical kinase assay.

  • Prepare Reagents:

    • Recombinant K-Ras protein (the specific mutant of interest).

    • GDP and non-hydrolyzable GTP analog (e.g., GMP-PNP).

    • RAF-RBD (RAS binding domain of RAF) protein.

    • Kinase assay buffer.

    • Caged K-Ras inhibitor stock solution (in DMSO).

    • ATP and a suitable substrate for a downstream kinase (e.g., MEK for a coupled assay).

    • Detection reagents (e.g., ADP-Glo™).

  • Assay Plate Setup:

    • Prepare two sets of assay plates: one for the "dark" condition (no light exposure) and one for the "light" condition.

    • In each plate, set up reactions with varying concentrations of the caged inhibitor.

    • Include positive controls (known active K-Ras inhibitor) and negative controls (DMSO vehicle).

  • Photoactivation (for the "Light" plate):

    • Expose the "light" plate to the appropriate wavelength and intensity of light for a predetermined amount of time to uncage the inhibitor. The "dark" plate should be kept shielded from light.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the K-Ras protein, RAF-RBD, and GTP analog to the wells.

    • Add ATP and the downstream kinase and substrate.

    • Incubate the plates at the optimal temperature for the kinase reaction.

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying ADP production.[15]

  • Data Analysis:

    • Calculate the IC50 values for both the "dark" and "light" conditions. A successful caged inhibitor will show a significant increase in potency (lower IC50) in the "light" condition compared to the "dark" condition.

Protocol 2: Cellular Assay for K-Ras Signaling Inhibition

This protocol outlines a method to assess the inhibition of K-Ras signaling in cells using a caged inhibitor.

  • Cell Culture:

    • Culture a K-Ras mutant cell line (e.g., a lung or pancreatic cancer cell line with a G12C or G12D mutation) in appropriate media.[1]

  • Treatment:

    • Seed the cells in multi-well plates.

    • Treat the cells with varying concentrations of the caged K-Ras inhibitor.

    • Include appropriate controls: no treatment, DMSO vehicle, and a known active K-Ras inhibitor.

  • Photoactivation:

    • Expose the desired wells to light for uncaging. Shield the "dark" control wells from light.

  • Incubation:

    • Incubate the cells for a desired period (e.g., 2, 6, or 24 hours) after photoactivation.

  • Cell Lysis and Western Blotting:

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting to analyze the phosphorylation status of downstream signaling proteins such as p-ERK and p-AKT.[13]

  • Data Analysis:

    • Quantify the band intensities to determine the extent of signaling inhibition. A successful experiment will show a dose-dependent decrease in p-ERK and/or p-AKT levels in the light-exposed cells compared to the dark controls.

Visualizations

K_Ras_Signaling_Pathway RTK RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS K_Ras_GDP K-Ras (GDP) Inactive GRB2_SOS->K_Ras_GDP GEF K_Ras_GTP K-Ras (GTP) Active K_Ras_GDP->K_Ras_GTP GAP RAF RAF K_Ras_GTP->RAF PI3K PI3K K_Ras_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Caged_Inhibitor Caged K-Ras Inhibitor Active_Inhibitor Active K-Ras Inhibitor Caged_Inhibitor->Active_Inhibitor Uncaging Active_Inhibitor->K_Ras_GTP Inhibition Light Light Light->Caged_Inhibitor

Caption: K-Ras signaling pathway and the point of intervention for a caged inhibitor.

Troubleshooting_Workflow Start Experiment with Caged K-Ras Inhibitor Observation Observe Experimental Outcome Start->Observation Expected Expected Outcome Observation->Expected Yes Unexpected Unexpected Outcome Observation->Unexpected No Low_Efficacy Low/No Efficacy Unexpected->Low_Efficacy High_Background High Background (Dark Activity) Unexpected->High_Background Phototoxicity Phototoxicity Unexpected->Phototoxicity Check_Uncaging Check Uncaging Efficiency Low_Efficacy->Check_Uncaging Check_Stability Check Compound Stability High_Background->Check_Stability Check_Light Optimize Light Exposure Phototoxicity->Check_Light Check_Byproducts Assess Byproduct Toxicity Phototoxicity->Check_Byproducts End Problem Solved Check_Uncaging->End Check_Stability->End Check_Light->End Check_Byproducts->End

Caption: A logical workflow for troubleshooting common issues with caged K-Ras inhibitors.

References

SML-10-70-1 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental use of SML-10-70-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable, caged prodrug of SML-8-73-1, a covalent inhibitor of the oncogenic K-Ras G12C mutant protein.[1] Its mechanism of action involves irreversible binding to the mutant cysteine-12 residue in the guanine nucleotide-binding pocket of K-Ras G12C.[2][3] This covalent modification locks the K-Ras protein in an inactive state, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[2][3]

Q2: In what solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO).

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

Storage TypeTemperatureDuration
Short-term0 - 4°CDays to weeks
Long-term-20°CMonths to years

Data sourced from MedKoo Biosciences product information.

Stock solutions prepared in DMSO should also be stored at -20°C for long-term use. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is for the reconstitution of lyophilized this compound to create a 10 mM stock solution. The molecular weight of this compound is 746.04 g/mol .

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required volume of DMSO: To prepare a 10 mM stock solution from 1 mg of this compound, you will need 134 µL of DMSO. The calculation is as follows:

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Volume (µL) = (0.001 g / (746.04 g/mol * 0.01 mol/L)) * 1,000,000 µL/L = 134 µL

  • Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.

Stock Solution Preparation Table:

Desired ConcentrationVolume of DMSO per 1 mgVolume of DMSO per 5 mgVolume of DMSO per 10 mg
1 mM1.34 mL6.70 mL13.40 mL
5 mM0.27 mL1.34 mL2.68 mL
10 mM0.13 mL0.67 mL1.34 mL
50 mM0.03 mL0.13 mL0.27 mL

Protocol 2: Dilution of DMSO Stock for Cell-Based Assays

This protocol describes the preparation of a final working concentration of this compound in cell culture medium from a 10 mM DMSO stock. It is crucial to maintain a low final DMSO concentration (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform a serial dilution. For example, to achieve a final concentration of 100 µM, first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in pre-warmed cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).

  • Final Dilution: Add the stock or intermediate solution to the final volume of pre-warmed cell culture medium. For instance, to obtain a 100 µM final concentration from a 10 mM stock, you would perform a 1:100 dilution (e.g., 1 µL of 10 mM stock into 99 µL of medium). Add the stock solution dropwise while gently vortexing the medium to ensure rapid and uniform mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

  • Immediate Use: Use the freshly prepared medium containing this compound for your experiment immediately to minimize the risk of precipitation.

Troubleshooting Guide

Issue 1: Precipitation upon dilution in aqueous media

  • Question: I observed a precipitate forming when I diluted my this compound DMSO stock into the cell culture medium. What could be the cause and how can I resolve this?

  • Answer: This is a common issue with hydrophobic compounds. The rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous solution can cause the compound to "crash out" or precipitate.

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a highly concentrated DMSO stock directly to a large volume of medium can lead to localized high concentrations and rapid solvent exchange, causing precipitation.Perform serial dilutions. First, create an intermediate dilution of the stock in pre-warmed (37°C) medium before making the final dilution. Add the compound dropwise while gently mixing.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium for dilutions.
Media Components Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.Test the solubility of this compound in different basal media or with varying serum concentrations to identify a more suitable formulation.

Issue 2: Inconsistent experimental results

  • Question: I am observing high variability in the biological effects of this compound between experiments. What could be the reason?

  • Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup.

Potential Cause Explanation Recommended Solution
Incomplete Dissolution The this compound may not be fully dissolved in the DMSO stock, leading to inaccurate concentrations.Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication. Visually inspect the stock solution for any particulate matter before use.
Stock Solution Degradation Repeated freeze-thaw cycles can lead to the degradation of the compound.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Precipitation Over Time The compound may be precipitating out of the culture medium during the course of the experiment.Visually inspect the culture wells for any signs of precipitation at different time points. Consider performing a time-course solubility study.
Inconsistent DMSO Concentration Varying final DMSO concentrations between experiments can affect cell viability and compound activity.Ensure the final DMSO concentration is consistent across all experimental and control groups. Always include a vehicle control with the same DMSO concentration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Preparation powder This compound Powder reconstitute Reconstitute powder->reconstitute dmso Anhydrous DMSO dmso->reconstitute stock 10 mM Stock Solution reconstitute->stock aliquot Aliquot stock->aliquot storage Store at -20°C aliquot->storage stock_use 10 mM Stock dilute Dilute stock_use->dilute media Pre-warmed (37°C) Cell Culture Medium media->dilute working_solution Final Working Solution dilute->working_solution cells Add to Cells working_solution->cells

Caption: Experimental workflow for this compound preparation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Precipitate Observed? high_conc High Final Concentration start->high_conc Yes rapid_dil Rapid Dilution start->rapid_dil Yes cold_media Cold Media start->cold_media Yes lower_conc Decrease Concentration high_conc->lower_conc serial_dil Use Serial Dilution rapid_dil->serial_dil warm_media Use Pre-warmed Media cold_media->warm_media

Caption: Troubleshooting logic for precipitation issues.

kras_pathway cluster_raf_mek_erk RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP K-Ras G12C (GDP) Inactive RTK->KRAS_G12C_GDP Growth Factor Signaling KRAS_G12C_GTP K-Ras G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP GEF (e.g., SOS1) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K SML This compound SML->KRAS_G12C_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: K-Ras G12C signaling pathway and the inhibitory action of this compound.

References

minimizing cytotoxicity of SML-10-70-1 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of SML-10-70-1 in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable prodrug of SML-8-73-1, which acts as a selective, covalent inhibitor of the K-Ras G12C mutant.[1][2] It targets the guanine nucleotide-binding pocket of K-Ras G12C, locking the protein in an inactive state and subsequently inhibiting downstream signaling pathways, such as the Raf-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][3][4]

Q2: Why does this compound exhibit cytotoxicity, especially in long-term studies?

The cytotoxicity of this compound in long-term studies can stem from several factors:

  • High Concentrations: Many initial studies use high concentrations (e.g., 100 μM) to achieve significant inhibition of downstream signaling, which can lead to off-target effects and general cellular stress.[1][3]

  • Covalent Nature: As a covalent inhibitor, this compound forms a permanent bond with its target. While this enhances its potency, it can also lead to cumulative toxicity over time.

  • Off-Target Effects: Although designed to be selective, high concentrations of covalent inhibitors may react with other cellular nucleophiles, leading to unintended toxicity.[4]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%) during prolonged exposure.

Q3: What are the typical effective concentrations of this compound observed in studies?

Reported anti-proliferative effects (EC50) in K-Ras G12C mutant cell lines are in the micromolar range, typically between 25 µM and 50 µM.[1] However, for long-term studies, it is crucial to determine the minimal effective concentration that maintains target engagement without causing excessive cell death.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed in Long-Term Cultures
Possible Cause Troubleshooting Step
Inhibitor concentration is too high. Perform a detailed dose-response curve to identify the lowest effective concentration. Start with a broad range of concentrations, including those significantly below the reported EC50 values. Assess both target inhibition and cell viability at each concentration over time.
Prolonged and continuous exposure. Consider intermittent dosing schedules (e.g., 24 hours on, 48 hours off) to allow cells to recover. This can sometimes maintain target inhibition while reducing cumulative toxicity.
Solvent (DMSO) toxicity. Ensure the final DMSO concentration in the culture medium is as low as possible, ideally below 0.1%. Always include a vehicle-only control (cells treated with the same concentration of DMSO as the highest inhibitor dose) to differentiate between solvent and compound toxicity.
Cell line sensitivity. Some cell lines are inherently more sensitive to chemical treatments. If possible, test the compound on a panel of K-Ras G12C mutant cell lines to identify a more robust model for long-term studies.
Compound degradation or impurity. Ensure the purity of your this compound stock. Purchase from a reputable supplier. Store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
Issue 2: Loss of Inhibitor Efficacy Over Time
Possible Cause Troubleshooting Step
Compound instability in culture medium. This compound may degrade in aqueous culture medium over time. Replenish the medium with freshly diluted inhibitor at regular intervals (e.g., every 48-72 hours) for long-term experiments.
Development of cellular resistance. Long-term exposure to targeted inhibitors can lead to the emergence of resistant cell populations. Monitor for changes in morphology and proliferation rates. Consider performing molecular analyses (e.g., sequencing of K-Ras) to check for secondary mutations.
Suboptimal initial concentration. The initial concentration may be too low to achieve complete and sustained target inhibition. Re-evaluate the dose-response curve and consider a slightly higher, yet non-toxic, starting concentration.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol outlines a method to determine the optimal concentration of this compound that effectively inhibits K-Ras G12C signaling with minimal cytotoxicity.

1. Cell Seeding:

  • Seed K-Ras G12C mutant cells in 96-well plates at a density that allows for logarithmic growth over the planned duration of the experiment.

2. Compound Preparation and Treatment:

  • Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
  • Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).
  • Add the compound dilutions to the cells.

3. Time-Course Viability Assessment:

  • At various time points (e.g., 24, 48, 72, 96, and 120 hours), assess cell viability using a suitable assay. For long-term studies, non-lytic, real-time assays are preferable.

4. Data Analysis:

  • Plot cell viability against inhibitor concentration for each time point to generate dose-response curves and determine the IC50 (inhibitory concentration 50%) and CC50 (cytotoxic concentration 50%).
  • The optimal concentration for long-term studies will be below the CC50 and ideally at or slightly above the concentration that achieves desired target inhibition.

Protocol 2: Assessing K-Ras G12C Target Engagement at Low Concentrations

This protocol uses Western blotting to assess the phosphorylation status of downstream effectors as a surrogate for K-Ras G12C activity. For more direct and sensitive measures, immunoaffinity LC-MS/MS can be employed.[5][6]

1. Cell Treatment:

  • Treat K-Ras G12C mutant cells with a range of low, non-toxic concentrations of this compound (determined from Protocol 1) for a relevant time period (e.g., 6, 12, or 24 hours).

2. Protein Extraction:

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against:
  • Phospho-ERK1/2 (p-ERK)
  • Total ERK1/2
  • Phospho-AKT (p-AKT)
  • Total AKT
  • A loading control (e.g., GAPDH or β-actin)
  • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

4. Data Analysis:

  • Quantify band intensities and normalize the levels of p-ERK and p-AKT to their respective total protein levels.
  • A significant decrease in the p-ERK/total ERK and p-AKT/total AKT ratios indicates successful target engagement.

Visualizations

SML_10_70_1_Mechanism_of_Action cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm SML-10-70-1_ext This compound (Prodrug) SML-10-70-1_int This compound SML-10-70-1_ext->SML-10-70-1_int Cellular Uptake SML-8-73-1 SML-8-73-1 (Active Inhibitor) SML-10-70-1_int->SML-8-73-1 Intracellular Conversion KRas_G12C_GTP Active K-Ras G12C (GTP-bound) SML-8-73-1->KRas_G12C_GTP Covalent Binding to Cys12 Inhibition Inhibition KRas_G12C_Inactive Inactive K-Ras G12C (Covalently Bound) Downstream_Signaling Downstream Signaling (Raf-MEK-ERK, PI3K-AKT) KRas_G12C_GTP->Downstream_Signaling Activation Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Inhibition->Downstream_Signaling

Caption: Mechanism of action of this compound.

Troubleshooting_Cytotoxicity Start High Cytotoxicity Observed Q1 Is a Vehicle Control Included? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Cytotoxicity Still High Compared to Vehicle? A1_Yes->Q2 Action1 Include Vehicle Control to Assess Solvent Toxicity A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No, Cytotoxicity is Mainly from Solvent Q2->A2_No Q3 Perform Dose-Response & Time-Course Viability Assays A2_Yes->Q3 Action2 Lower DMSO Concentration (ideally < 0.1%) A2_No->Action2 End Optimized Protocol Action2->End Action3 Identify Lowest Effective, Non-Toxic Concentration Q3->Action3 Q4 Consider Intermittent Dosing Action3->Q4 Q4->End

Caption: Workflow for troubleshooting this compound cytotoxicity.

References

SML-10-70-1 Prodrug Activation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the K-Ras G12C inhibitor prodrug, SML-10-70-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable, "caged" prodrug of SML-8-73-1, a potent and selective covalent inhibitor of the K-Ras G12C mutant protein.[1][2][3] this compound is designed to cross the cell membrane, a task for which the active drug, SML-8-73-1, is not suited. Once inside the cell, this compound is metabolically activated to its active form. The active inhibitor, SML-8-73-1, then covalently binds to the cysteine residue at position 12 of the K-Ras G12C mutant. This binding locks the K-Ras protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the Akt and Erk pathways, which are crucial for tumor cell proliferation and survival.[1][2]

Q2: What is the proposed intracellular activation mechanism for this compound?

While the exact structure of the "caging" group on this compound is not detailed in publicly available literature, it is hypothesized to be a phosphoramidate-based promoiety, similar to other nucleotide analog prodrugs (ProTides). This strategy masks the negatively charged phosphate groups of the GDP analogue SML-8-73-1, neutralizing the molecule and facilitating its passive diffusion across the cell membrane. The intracellular activation is likely a multi-step enzymatic process:

  • Ester Hydrolysis: A carboxylesterase (e.g., CES1) or another cellular hydrolase cleaves an ester bond on the promoiety.

  • Phosphoramidate Cleavage: An enzyme such as Histidine Triad Nucleotide-binding Protein 1 (HINT1) cleaves the phosphoramidate (P-N) bond.

  • Release of Active Drug: This two-step process releases the active, unmasked GDP analogue SML-8-73-1 within the cytoplasm, where it can then engage its target, K-Ras G12C.

The efficiency of this activation is dependent on the expression levels of these enzymes within the specific cell line being used.

Troubleshooting Guide

Issue 1: Low or no inhibition of downstream signaling (pErk, pAkt) after this compound treatment.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Prodrug Activation The cell line used may have low expression levels of the necessary activating enzymes (e.g., carboxylesterases, HINT1). Verify the expression of these enzymes in your cell line via Western blot or qPCR. If expression is low, consider using a different K-Ras G12C mutant cell line known to express these enzymes at higher levels (e.g., liver-derived cell lines like Huh-7 are often efficient at prodrug metabolism).
Incorrect Drug Concentration The initial studies with this compound used high concentrations (100 µM) to observe an effect.[1][2] Perform a dose-response experiment to determine the optimal concentration for your cell line. See the table below for reported anti-proliferative concentrations.
Insufficient Incubation Time Prodrug activation and subsequent target engagement are time-dependent processes. The initial cellular target engagement assay for this compound involved a 6-hour incubation period.[2] Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment duration.
Drug Instability Ensure the this compound stock solution is properly prepared and stored as per the manufacturer's recommendations to prevent degradation. Prepare fresh dilutions in media for each experiment.
Issue 2: High variability in experimental results between replicates.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Health/Density Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase at the time of treatment. Over-confluent or stressed cells can exhibit altered metabolic activity, affecting prodrug activation.
Inconsistent Treatment Application Ensure uniform mixing of this compound in the culture medium before applying it to the cells. Inadequate mixing can lead to concentration gradients across the culture vessel.
Variability in Protein Extraction/Analysis Standardize your protein lysis and Western blotting procedures. Ensure equal protein loading across all lanes. Use a reliable total protein normalization method.

Quantitative Data Summary

The following table summarizes the reported anti-proliferative activity of this compound in various cancer cell lines.

Cell LineK-Ras Mutation StatusAnti-proliferative EC50Reference
H358 K-Ras G12C26.6 µM[2]
H23 K-Ras G12C47.6 µM[2]
A549 K-Ras G12S43.8 µM[2]

Note: The activity in the K-Ras G12S cell line (A549) suggests potential off-target effects or cytotoxicity at higher concentrations, independent of K-Ras G12C status.[3]

Experimental Protocols

Protocol 1: Western Blot for pErk and pAkt Inhibition

This protocol is a general guideline for assessing the inhibition of K-Ras downstream signaling.

  • Cell Seeding: Seed K-Ras G12C mutant cells (e.g., H358) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Treatment: Treat cells with this compound at the desired concentrations (e.g., a dose-response from 1 µM to 100 µM) and for the determined optimal time (e.g., 6 hours). Include a vehicle control (e.g., DMSO).

  • Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pErk1/2 (Thr202/Tyr204), total Erk1/2, pAkt (Ser473), and total Akt overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels for each target.

Protocol 2: Cellular Target Engagement Assay

This assay measures the ability of this compound to be activated and bind to K-Ras G12C within the cell, protecting it from labeling by a biotinylated GTP probe.[2]

  • Cell Seeding and Treatment: Seed H358 cells and treat with this compound (e.g., 100 µM) and a non-reactive control for 6 hours.[2]

  • Cell Lysis: Wash cells with PBS and lyse them in a suitable buffer.

  • Probe Labeling: Incubate the cell lysates with desthiobiotin-GTP. This probe will covalently label the K-Ras GTP binding site. If this compound has been activated and has bound to K-Ras G12C, it will block the binding of the desthiobiotin-GTP probe.

  • Pull-Down: Recover the biotinylated proteins from the lysate using streptavidin-coated beads.

  • Western Blot Analysis: Elute the pulled-down proteins from the beads and analyze the amount of K-Ras by Western blot. A decrease in the amount of pulled-down K-Ras in the this compound treated sample compared to the control indicates successful target engagement.

Visualizations

SML_10_70_1_Activation_and_MOA cluster_outside Extracellular Space cluster_inside Intracellular Space (Cytoplasm) Prodrug This compound (Caged Prodrug) Prodrug_in This compound Prodrug->Prodrug_in Passive Diffusion Activation Enzymatic Activation Prodrug_in->Activation 1. Esterase 2. HINT1 Active_Drug SML-8-73-1 (Active Drug) Activation->Active_Drug Covalent_Complex SML-KRas G12C Covalent Complex (Inactive) Active_Drug->Covalent_Complex Covalent Binding KRas_G12C_GDP K-Ras G12C (Inactive, GDP-bound) KRas_G12C_GDP->Covalent_Complex KRas_G12C_GTP K-Ras G12C (Active, GTP-bound) Downstream Downstream Signaling (Erk, Akt pathways) KRas_G12C_GTP->Downstream Inhibition Inhibition Covalent_Complex->Inhibition Downstream->Inhibition

Caption: Hypothesized activation and mechanism of action for this compound.

Troubleshooting_Workflow Start Start: Low/No Activity Observed Check_Activation Is the cell line known to have high metabolic enzyme activity (e.g., CES, HINT1)? Start->Check_Activation Check_Conc Was a dose-response experiment performed? Check_Activation->Check_Conc Yes Solution_Enzyme Action: Test a different cell line or verify enzyme expression. Check_Activation->Solution_Enzyme No / Unsure Check_Time Was a time-course experiment performed? Check_Conc->Check_Time Yes Solution_Conc Action: Perform dose-response (e.g., 1-100 µM). Check_Conc->Solution_Conc No Check_Drug Are drug stocks and dilutions fresh and stable? Check_Time->Check_Drug Yes Solution_Time Action: Perform time-course (e.g., 2-24h). Check_Time->Solution_Time No Solution_Drug Action: Prepare fresh stocks and working solutions. Check_Drug->Solution_Drug No End Re-evaluate Experiment Check_Drug->End Yes Solution_Enzyme->End Solution_Conc->End Solution_Time->End Solution_Drug->End

Caption: Troubleshooting workflow for this compound experiments.

KRas_Signaling_Pathway cluster_pathway K-Ras Signaling Cascade cluster_inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRas_GTP K-Ras-GTP (Active) GRB2_SOS->KRas_GTP RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor SML-8-73-1 (Active Drug) Inhibitor->KRas_GTP Inhibits Activation

References

Technical Support Center: SML-10-70-1 Experimental Setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SML-10-70-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable prodrug of SML-8-73-1, a covalent inhibitor specifically targeting the K-Ras G12C mutant protein.[1] It functions by irreversibly binding to the guanine nucleotide-binding pocket of K-Ras G12C, locking the protein in an inactive conformation.[1][2] This covalent modification prevents GTP from binding, thereby inhibiting downstream signaling pathways such as the MAPK/Erk and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][3][4]

Q2: What is the recommended concentration of this compound for cell-based assays?

A2: Published studies have shown that this compound effectively inhibits K-Ras G12C signaling and cell proliferation at concentrations around 100 μM in various cancer cell lines.[1][3][4][5] However, the optimal concentration can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific setup.

Q3: What is a suitable negative control for experiments with this compound?

A3: A recommended negative control is SML-10-57-1.[1] This compound is structurally similar to this compound but lacks the electrophilic group required for covalent binding to Cysteine-12 of K-Ras G12C.[1] Using this control helps to distinguish between the effects of covalent inhibition and non-specific effects of the compound scaffold.

Q4: How can I confirm that this compound is engaging its target in my cells?

A4: A target engagement assay can be performed to verify that this compound is binding to K-Ras G12C. One method involves treating cells with this compound, followed by lysis and incubation with a biotin-labeled GTP analog (e.g., desthiobiotin-GTP).[1] If this compound has engaged its target, it will compete with the biotin-GTP probe, leading to a decrease in biotinylated K-Ras pulled down by streptavidin beads, which can be assessed by western blotting.[1]

Q5: What are the expected downstream effects of this compound treatment?

A5: Successful treatment with this compound should lead to a reduction in the phosphorylation of key downstream effectors in the K-Ras signaling pathway. This includes decreased levels of phosphorylated Erk (pErk) and phosphorylated Akt (pAkt), which can be measured by western blotting.[1][3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no effect on cell viability/proliferation. Compound Instability: this compound may be unstable under certain storage or experimental conditions.Ensure the compound is stored correctly, protected from light, and freshly prepared for each experiment. Consider testing the activity of a fresh batch of the compound.
Low Cell Permeability: The compound may not be efficiently entering the cells.While this compound is designed to be cell-permeable, permeability can vary between cell lines.[1] Consider increasing the incubation time or optimizing the compound concentration.
Cell Line Resistance: The cell line may not be dependent on the K-Ras G12C mutation for survival.Confirm the K-Ras mutation status of your cell line. Use a positive control cell line known to be sensitive to K-Ras G12C inhibition (e.g., H358, H23).[1]
High background or off-target effects observed. Compound Concentration Too High: Excessive concentrations can lead to non-specific effects.Perform a dose-response curve to identify the lowest effective concentration that inhibits K-Ras G12C signaling without causing significant off-target effects.
Non-specific Binding: The compound may be interacting with other cellular components.Use the negative control SML-10-57-1 to differentiate between specific covalent inhibition and non-specific effects.[1]
Difficulty in detecting changes in pErk or pAkt levels. Timing of Analysis: The signaling cascade may be transient, and the chosen time point for analysis may not be optimal.Perform a time-course experiment to identify the optimal time point for observing maximal inhibition of Erk and Akt phosphorylation after this compound treatment.
Poor Antibody Quality: The antibodies used for western blotting may not be specific or sensitive enough.Validate your pErk and pAkt antibodies using appropriate positive and negative controls.
Low Basal Signaling: The basal level of K-Ras signaling in your cell line may be too low to detect a significant decrease.Consider stimulating the pathway with a growth factor (e.g., EGF) before treating with this compound to increase the dynamic range of the assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 200 μM) and the negative control SML-10-57-1 for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Western Blotting for pErk and pAkt
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with this compound (e.g., 100 μM) or SML-10-57-1 for 6 hours.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against pErk, total Erk, pAkt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data Summary

Cell LineK-Ras MutationThis compound EC50 (μM)Reference
H358G12C26.6[1]
H23G12C47.6[1]
A549G12S43.8[1]

Visualizations

SML_10_70_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor KRas_G12C_GDP K-Ras G12C (Inactive - GDP) Receptor->KRas_G12C_GDP GEF KRas_G12C_GTP K-Ras G12C (Active - GTP) KRas_G12C_GTP->KRas_G12C_GDP GAP RAF RAF KRas_G12C_GTP->RAF PI3K PI3K KRas_G12C_GTP->PI3K KRas_G12C_GDP->KRas_G12C_GTP GTP SML_10_70_1 This compound SML_10_70_1->KRas_G12C_GTP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits the K-Ras G12C signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture K-Ras G12C mutant cells Treatment Treat cells with This compound Cell_Culture->Treatment Compound_Prep Prepare this compound & Controls Compound_Prep->Treatment Viability Cell Viability (e.g., MTT) Treatment->Viability Western Western Blot (pErk, pAkt) Treatment->Western Target_Engagement Target Engagement (Pulldown) Treatment->Target_Engagement EC50 Calculate EC50 Viability->EC50 Quantify Quantify Protein Levels Western->Quantify Assess Assess Target Binding Target_Engagement->Assess

Caption: General experimental workflow for this compound.

Troubleshooting_Logic Start Experiment Start: No/Inconsistent Effect Check_Compound Check Compound Freshness & Storage Start->Check_Compound Check_Cell_Line Verify K-Ras G12C Mutation Status Start->Check_Cell_Line Dose_Response Perform Dose-Response Experiment Start->Dose_Response Time_Course Perform Time-Course for Signaling Start->Time_Course Signaling Issues Optimize_Assay Optimize Assay Conditions Check_Compound->Optimize_Assay Use_Controls Use Positive & Negative Cell Line Controls Check_Cell_Line->Use_Controls Use_Neg_Compound Include SML-10-57-1 Negative Control Dose_Response->Use_Neg_Compound Use_Controls->Optimize_Assay Use_Neg_Compound->Optimize_Assay Validate_Antibodies Validate Antibodies Time_Course->Validate_Antibodies Validate_Antibodies->Optimize_Assay

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

Validating SML-10-70-1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of SML-10-70-1, a covalent inhibitor of the K-Ras G12C mutant. We will explore the established assay for this compound and compare its performance and principles with alternative, widely-used target engagement methodologies, supported by experimental data.

Introduction to this compound and its Target

This compound is a cell-permeable prodrug of SML-8-73-1, which acts as a selective, covalent inhibitor of the K-Ras G12C mutant protein.[1] K-Ras is a small GTPase that functions as a molecular switch in cellular signaling pathways. The G12C mutation results in a constitutively active state, driving oncogenesis in various cancers. Validating that a compound like this compound directly interacts with its intended target within the complex cellular environment is a critical step in drug development.

Comparative Analysis of Target Engagement Methods

The primary method reported for confirming this compound target engagement in cells is a competition assay using desthiobiotin-GTP.[1] This section compares this approach with other prominent techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and NanoBRET/HiBiT assays.

Method Principle This compound Data Alternative K-Ras G12C Inhibitors (e.g., Sotorasib, Adagrasib) Throughput Labeling Requirement
Desthiobiotin-GTP Competition Assay Measures the ability of the compound to compete with a biotinylated GTP analog for binding to the target protein.[1]Decreased recovery of biotinylated K-Ras G12C, indicating target engagement.[1]Not commonly reported for newer inhibitors.Low to MediumBiotinylated probe required.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a shift in its thermal melting point.Data not publicly available.Demonstrates thermal stabilization of K-Ras G12C.[2]Low to High (with automation)Label-free.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Data not publicly available.Can be used to identify and validate target proteins.Low to MediumLabel-free.
NanoBRET/HiBiT Assay Measures bioluminescence resonance energy transfer (BRET) between a luciferase-tagged target and a fluorescent tracer, which is displaced by the test compound.Data not publicly available.Provides quantitative IC50 values for target binding.HighLuciferase-tagged protein and fluorescent tracer required.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and prominent alternative K-Ras G12C inhibitors. It is important to note that the data for this compound reflects its downstream cellular effect (anti-proliferation), while the data for other inhibitors from NanoBRET assays represent direct target binding affinity.

Compound Assay Type Cell Line(s) Reported Value (EC50/IC50)
This compound Anti-proliferationH358 (K-Ras G12C)26.6 µM[1]
Anti-proliferationH23 (K-Ras G12C)47.6 µM[1]
Anti-proliferationA549 (K-Ras G12S)43.8 µM[1]
Sotorasib (AMG 510) NanoBRET Target EngagementHEK293 (expressing K-Ras G12C)IC50: 9.989 nM
Adagrasib (MRTX849) Cell ViabilityK-Ras G12C mutant cell linesIC50 values ranging from 10 to 973 nM in 2D culture and 0.2 to 1042 nM in 3D culture.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation.

Desthiobiotin-GTP Competition Assay for this compound

Objective: To determine if this compound engages K-Ras G12C in cells by competing with desthiobiotin-GTP.

Protocol:

  • Cell Treatment: Culture K-Ras G12C expressing cells (e.g., H358) and treat with this compound (e.g., 100 µM) or a negative control compound for a specified time (e.g., 6 hours).[1]

  • Cell Lysis: Harvest and lyse the cells to obtain total cell lysates.

  • Probe Labeling: Incubate the lysates with desthiobiotin-GTP to allow for covalent labeling of unoccupied K-Ras GTP binding sites.[1]

  • Pulldown: Use streptavidin beads to pull down the biotinylated proteins.[1]

  • Western Blot Analysis: Elute the pulled-down proteins and analyze the amount of biotinylated K-Ras by Western blotting using a K-Ras specific antibody. A decrease in the biotinylated K-Ras signal in this compound treated cells compared to the control indicates target engagement.[1]

Cellular Thermal Shift Assay (CETSA)

Objective: To measure the thermal stabilization of K-Ras G12C upon compound binding.

Protocol:

  • Cell Treatment: Treat intact cells expressing K-Ras G12C with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Quantification: Analyze the amount of soluble K-Ras G12C at each temperature point by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Drug Affinity Responsive Target Stability (DARTS)

Objective: To assess target engagement by measuring the protection of K-Ras G12C from proteolysis upon compound binding.

Protocol:

  • Lysate Preparation: Prepare cell lysates from cells expressing K-Ras G12C.

  • Compound Incubation: Incubate the lysates with the test compound or vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin) to the lysates and incubate for a specific time to allow for protein digestion.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor.

  • Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody against K-Ras G12C. Increased band intensity for K-Ras G12C in the compound-treated sample compared to the control indicates that the compound protected the protein from digestion, thus demonstrating target engagement.

NanoBRET Target Engagement Assay

Objective: To quantify the binding affinity of a compound to K-Ras G12C in live cells.

Protocol:

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with a vector expressing K-Ras G12C fused to a NanoLuc luciferase variant (e.g., LgBiT) and a vector expressing a complementary NanoLuc fragment (e.g., SmBiT) also fused to K-Ras G12C.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to K-Ras G12C to the cells.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Signal Measurement: Add the NanoLuc substrate and measure the bioluminescence and fluorescence signals.

  • Data Analysis: Calculate the BRET ratio. The displacement of the fluorescent tracer by the test compound leads to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's binding affinity to the target.

Visualizations

K-Ras Signaling Pathway

KRAS_Signaling K-Ras Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP K-Ras-GDP (Inactive) SOS1->KRAS_GDP GEF KRAS_GTP K-Ras-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (GAP) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SML10701 This compound SML10701->KRAS_GTP Inhibits

Caption: Simplified K-Ras signaling pathway and the inhibitory action of this compound.

Desthiobiotin-GTP Competition Assay Workflow

Competition_Assay_Workflow Desthiobiotin-GTP Competition Assay Workflow cluster_control Control cluster_treatment This compound Treatment Control_Cells Cells expressing K-Ras G12C Vehicle Vehicle Treatment Control_Cells->Vehicle Control_Lysis Cell Lysis Vehicle->Control_Lysis Control_Probe Add Desthiobiotin-GTP Control_Lysis->Control_Probe Control_Pulldown Streptavidin Pulldown Control_Probe->Control_Pulldown Control_WB Western Blot: High K-Ras Signal Control_Pulldown->Control_WB Treated_Cells Cells expressing K-Ras G12C SML10701 This compound Treatment Treated_Cells->SML10701 Treated_Lysis Cell Lysis SML10701->Treated_Lysis Treated_Probe Add Desthiobiotin-GTP Treated_Lysis->Treated_Probe Treated_Pulldown Streptavidin Pulldown Treated_Probe->Treated_Pulldown Treated_WB Western Blot: Low K-Ras Signal Treated_Pulldown->Treated_WB

Caption: Workflow of the desthiobiotin-GTP competition assay for this compound.

Comparison of Target Engagement Methodologies

TE_Methods_Comparison Comparison of Target Engagement Methodologies cluster_direct Direct Binding Assays cluster_biophysical Biophysical Assays cluster_downstream Downstream Functional Assays TargetEngagement Validating Target Engagement of K-Ras G12C Inhibitors Competition Competition Assay (e.g., Desthiobiotin-GTP) TargetEngagement->Competition NanoBRET NanoBRET/HiBiT TargetEngagement->NanoBRET CETSA CETSA (Thermal Stability) TargetEngagement->CETSA DARTS DARTS (Protease Stability) TargetEngagement->DARTS Phospho Phospho-protein Analysis (p-ERK, p-AKT) TargetEngagement->Phospho Proliferation Cell Proliferation/ Viability Assays TargetEngagement->Proliferation

Caption: Categorization of methods for validating K-Ras G12C inhibitor target engagement.

References

A Head-to-Head Comparison of SML-10-70-1 and SML-8-73-1 in Targeting K-Ras G12C

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The quest for effective therapies targeting oncogenic K-Ras mutations has led to the development of innovative covalent inhibitors. Among these, SML-8-73-1 and its prodrug derivative, SML-10-70-1, have emerged as critical tools for researchers. Both compounds are designed to irreversibly bind to the mutant cysteine residue in K-Ras G12C, locking the protein in an inactive state and inhibiting downstream signaling pathways implicated in cancer cell proliferation and survival. This guide provides a detailed comparison of their performance in biochemical and cellular assays, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

SML-8-73-1 is a guanosine diphosphate (GDP) analogue that acts as a direct, covalent inhibitor of K-Ras G12C.[1] Its design allows it to compete with cellular GDP and GTP for binding to the nucleotide-binding pocket of K-Ras. In contrast, this compound is a cell-permeable prodrug of SML-8-73-1, engineered to efficiently cross the cell membrane, whereupon it is converted to the active inhibitor, SML-8-73-1.[1] This fundamental difference dictates their primary applications, with SML-8-73-1 being ideal for biochemical and structural studies, while this compound is suited for cellular and in vivo investigations.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound and SML-8-73-1
ParameterThis compoundSML-8-73-1Assay Type
Cellular Anti-proliferative Activity (EC50) Cell Viability Assay
H358 (K-Ras G12C)26.6 µM[1][2]Not ReportedCell Viability Assay
H23 (K-Ras G12C)47.6 µM[1]Not ReportedCell Viability Assay
A549 (K-Ras G12S)43.8 µM[1]Not ReportedCell Viability Assay
Biochemical Activity
K-Ras G12C:Raf-RBD InteractionNot ReportedEffectively competes with GMPPNP-loaded K-Ras G12C[1]AlphaScreen Assay
Covalent Modification of K-Ras G12CNot ReportedDemonstrates efficient covalent binding, even in the presence of excess GTP and GDP[3]Fluorescence-based Thiol Reactivity Assay
Target Engagement in Cells Protects K-Ras G12C from labeling by desthiobiotin-GTP[1]Not ApplicableCellular Target Engagement Assay

Experimental Protocols

AlphaScreen Assay for K-Ras:Raf-RBD Interaction

This assay is designed to measure the ability of an inhibitor to disrupt the interaction between K-Ras G12C and the Ras-Binding Domain (RBD) of the Raf protein kinase.

Methodology:

  • Protein Preparation: His-tagged K-Ras G12C and GST-tagged Raf-RBD are expressed and purified.

  • Complex Formation: Biotinylated His-tagged K-Ras G12C is pre-incubated with streptavidin-coated donor beads, and GST-tagged Raf-RBD is pre-incubated with anti-GST acceptor beads.

  • Inhibition Assessment: SML-8-73-1 is incubated with untagged, GMPPNP-loaded K-Ras G12C to allow for covalent modification.

  • Competition: The SML-8-73-1-treated K-Ras G12C is then added to the pre-formed K-Ras:Raf-RBD complex.

  • Detection: The mixture is incubated to allow for competition. The AlphaScreen signal is measured at 615 nm. A decrease in signal indicates that SML-8-73-1-bound K-Ras G12C cannot bind to Raf-RBD, thus confirming its inhibitory activity.[1]

Fluorescence-Based Assay for Covalent Modification

This assay quantifies the rate of covalent bond formation between the inhibitor and the cysteine 12 residue of K-Ras G12C.

Methodology:

  • Reagents: Purified K-Ras G12C protein and a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).

  • Reaction: K-Ras G12C is incubated with SML-8-73-1 for various time points.

  • Labeling: At each time point, an aliquot of the reaction is taken and mixed with the CPM probe.

  • Detection: The fluorescence of the CPM probe increases upon reaction with the free thiol group of cysteine 12. The rate of covalent modification by SML-8-73-1 is determined by measuring the decrease in CPM fluorescence over time.[3]

Cellular Target Engagement Assay

This assay confirms that the prodrug this compound can enter cells and its active form, SML-8-73-1, can bind to its intended target, K-Ras G12C.

Methodology:

  • Cell Treatment: K-Ras G12C expressing cells (e.g., H358) are treated with this compound or a vehicle control for a specified time.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Probe Labeling: The cell lysates are incubated with desthiobiotin-GTP, which covalently binds to the nucleotide-binding pocket of K-Ras that is not occupied by the inhibitor.

  • Pull-down: Streptavidin beads are used to pull down the desthiobiotin-GTP-labeled proteins.

  • Detection: The amount of pulled-down K-Ras G12C is quantified by Western blotting. A decrease in the amount of pulled-down K-Ras G12C in the this compound-treated sample compared to the control indicates successful target engagement.[1]

Mandatory Visualization

K_Ras_Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK binds SOS1 SOS1 (GEF) RTK->SOS1 activates K-Ras G12C (GTP) Active K-Ras G12C (GTP-bound) GAP GTPase Activating Protein K-Ras G12C (GTP)->GAP hydrolyzes GTP RAF RAF K-Ras G12C (GTP)->RAF activates PI3K PI3K K-Ras G12C (GTP)->PI3K activates K-Ras G12C (GDP) Inactive K-Ras G12C (GDP-bound) K-Ras G12C (GDP)->K-Ras G12C (GTP) SOS1->K-Ras G12C (GDP) promotes GDP/GTP exchange GAP->K-Ras G12C (GDP) MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Gene Expression Cell Proliferation, Survival, Differentiation Transcription Factors->Gene Expression SML-8-73-1 SML-8-73-1 (Active Inhibitor) SML-8-73-1->K-Ras G12C (GDP) covalently binds to Cys12 This compound This compound (Prodrug) This compound->SML-8-73-1 intracellular conversion

Caption: K-Ras signaling pathway and the mechanism of inhibition by SML compounds.

Experimental_Workflow_Target_Engagement cluster_workflow Cellular Target Engagement Assay Workflow A 1. Treat K-Ras G12C cells with this compound B 2. Lyse cells to release proteins A->B C 3. Incubate lysate with desthiobiotin-GTP B->C D 4. Pull-down biotinylated proteins with streptavidin beads C->D E 5. Analyze K-Ras G12C levels by Western Blot D->E F Result: Decreased K-Ras G12C signal indicates target engagement E->F

References

A Comparative Analysis of SML-10-70-1 and Other KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules that can directly target the notoriously "undruggable" KRAS oncogene has ushered in a new era of precision oncology. The KRAS G12C mutation, present in a significant subset of non-small cell lung, colorectal, and other cancers, has been a key focus of these efforts. This guide provides a comparative overview of SML-10-70-1, an early-stage KRAS G12C inhibitor, against the clinically approved inhibitors adagrasib (MRTX849) and sotorasib (AMG 510).

Mechanism of Action: Covalent Inhibition of the Switch-II Pocket

This compound is a prodrug of SML-8-73-1, which acts as a covalent inhibitor of KRAS G12C.[1] It is designed to specifically bind to the mutant cysteine residue at position 12, thereby locking the KRAS protein in an inactive, GDP-bound state. This prevents the interaction of KRAS with its downstream effectors, leading to the suppression of pro-proliferative signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[1][2] Adagrasib and sotorasib share a similar mechanism of covalent modification of cysteine-12.

In Vitro Efficacy: A Head-to-Head Look at Cellular Activity

The following tables summarize the in vitro efficacy of this compound, sotorasib, and adagrasib in KRAS G12C mutant cancer cell lines.

Table 1: Inhibition of Cell Viability (IC50)

InhibitorCell LineIC50 (µM)
This compound H35826.6
H2347.6
Sotorasib (AMG 510) H358~0.006[1]
H230.6904[1]
Adagrasib (MRTX849) Panel of KRAS G12C lines0.01 - 0.973

Table 2: Inhibition of Downstream Signaling (pERK)

InhibitorCell Line / AssayIC50 (µM)
This compound H358Inhibition observed at 100 µM
Sotorasib (AMG 510) Panel of KRAS G12C lines0.0010 - 0.123
Adagrasib (MRTX849) KRAS G12C-dependent signaling~0.005

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., H358, H23) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the inhibitor (this compound, sotorasib, or adagrasib) for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot for pERK Inhibition

  • Cell Treatment: Cells are treated with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified to determine the ratio of p-ERK to total ERK.

Signaling Pathway and Experimental Workflow

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 RTK->SOS Growth Factor Signal KRAS_inactive KRAS G12C (GDP-bound) KRAS_active KRAS G12C (GTP-bound) KRAS_inactive->KRAS_active RAF RAF KRAS_active->RAF PI3K PI3K KRAS_active->PI3K SOS->KRAS_inactive Promotes GDP-GTP exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Adagrasib Sotorasib Inhibitor->KRAS_inactive Covalently binds & traps in inactive state

Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays start Seed KRAS G12C Cancer Cells treatment Treat with Inhibitor (this compound, Adagrasib, Sotorasib) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot for Downstream Signaling (pERK, pAKT) treatment->western ic50_viability Determine IC50 (Viability) viability->ic50_viability ic50_signal Determine IC50 (Signaling) western->ic50_signal

Caption: General experimental workflow for comparing KRAS G12C inhibitors.

Discussion and Future Directions

The preclinical data clearly indicates that while this compound demonstrates activity against KRAS G12C mutant cell lines, its potency is significantly lower than that of the clinically approved inhibitors sotorasib and adagrasib. The micromolar IC50 values for this compound in cell viability and the high concentration required to observe downstream signaling inhibition suggest that further optimization would be necessary for it to be a viable clinical candidate.

In contrast, sotorasib and adagrasib exhibit potent, nanomolar-range inhibition of both cell proliferation and MAPK signaling. This highlights the remarkable progress made in the development of direct KRAS G12C inhibitors.

Future research in this area will likely focus on several key aspects:

  • Overcoming Resistance: Developing next-generation inhibitors that can overcome primary and acquired resistance mechanisms to current therapies.

  • Targeting Other KRAS Mutations: Expanding the success of G12C inhibitors to other prevalent KRAS mutations such as G12D and G12V.

  • Combination Therapies: Exploring synergistic combinations of KRAS inhibitors with other targeted agents or immunotherapies to enhance efficacy and durability of response.

References

A Comparative Guide to KRAS G12C Inhibitors: SML-10-70-1 versus ARS-853

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action, performance data, and experimental methodologies for two covalent inhibitors of the KRAS G12C mutant protein: SML-10-70-1 and ARS-853. Both molecules represent significant advancements in the quest to drug the previously considered "undruggable" KRAS oncoprotein.

Mechanism of Action

Both this compound and ARS-853 are irreversible inhibitors that selectively target the cysteine residue at position 12 of the KRAS G12C mutant. By forming a covalent bond with this cysteine, they lock the KRAS protein in an inactive state, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation and survival.

This compound is a prodrug of SML-8-73-1, which is a GDP analogue.[1] It is designed to covalently bind to the guanine-nucleotide binding site of KRAS G12C.[1] This modification renders the KRAS protein inactive, preventing it from participating in downstream signaling.[1]

ARS-853 is a selective, covalent inhibitor that binds to the GDP-bound (inactive) state of KRAS G12C in a region known as the Switch II pocket.[2][3] By binding to this inactive conformation, ARS-853 prevents the exchange of GDP for GTP, a crucial step for KRAS activation.[2][4] This effectively traps KRAS G12C in its "off" state.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and ARS-853 from various studies. It is important to note that these values were not determined in a head-to-head comparative study and experimental conditions may have varied.

Table 1: Cellular Proliferation Inhibition

CompoundCell LineKRAS MutationIC50 / EC50 (µM)
This compoundH23G12C47.6[1]
This compoundH358G12C26.6[1][5]
This compoundA549G12S43.8[1]
ARS-853H358G12C~2.5[6][7]
ARS-853Multiple KRAS G12C Lines (in soft agar)G12C~2[3]

Table 2: Biochemical and Cellular Target Engagement

CompoundParameterValueAssay
ARS-853Cellular Engagement IC50 (6 hours)1.6 µM[3]LC/MS-MS[2]
ARS-853CRAF-RBD Pulldown IC50~1 µM[2][4]CRAF-RBD Pulldown[2]
ARS-853Second-order rate constant (k_inact/K_i)76 M⁻¹s⁻¹[2][3]Biochemical Assay[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of these inhibitors and the workflows of key experiments used to characterize them.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Effector Pathways cluster_inhibition Inhibitor Intervention Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK binds SOS GEF (e.g., SOS) RTK->SOS activates KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP promotes GDP/GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading SML_ARS This compound or ARS-853 KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SML_ARS->KRAS_GDP covalently binds to KRAS G12C-GDP

Caption: KRAS G12C signaling pathway and inhibitor intervention point.

RBD_Pulldown_Workflow Start Start Treat_Cells Treat KRAS G12C cells with This compound or ARS-853 Start->Treat_Cells Lyse_Cells Lyse cells to obtain protein extracts Treat_Cells->Lyse_Cells Incubate_Lysates Incubate lysates with RAF-RBD beads Lyse_Cells->Incubate_Lysates Wash_Beads Wash beads to remove non-specifically bound proteins Incubate_Lysates->Wash_Beads Elute_Proteins Elute bound proteins Wash_Beads->Elute_Proteins Western_Blot Analyze eluates by Western Blot for KRAS Elute_Proteins->Western_Blot End End Western_Blot->End

Caption: Workflow for a RAF-RBD pulldown assay.

Detailed Experimental Protocols

RAF-RBD Pulldown Assay

This assay is used to quantify the amount of active, GTP-bound KRAS in cells.

  • Cell Culture and Treatment: KRAS G12C mutant cells (e.g., H358) are cultured to a suitable confluency. The cells are then treated with varying concentrations of the inhibitor (e.g., ARS-853) for a specified duration (e.g., 24 hours).[8]

  • Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed with a buffer containing detergents and protease inhibitors to extract cellular proteins.

  • Incubation with RAF-RBD Beads: The cell lysates are clarified by centrifugation, and the supernatant is incubated with beads (e.g., agarose or magnetic) that are conjugated to the RAS-binding domain (RBD) of the RAF protein. The RAF-RBD specifically binds to the active, GTP-bound form of RAS proteins.[4]

  • Washing: The beads are washed several times with lysis buffer to remove proteins that are not specifically bound to the RAF-RBD.

  • Elution and Analysis: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The amount of pulled-down KRAS is then quantified by Western blotting using a KRAS-specific antibody.[4]

Mass Spectrometry for Covalent Engagement

This method confirms the covalent binding of the inhibitor to the target protein and can be used to determine the rate of engagement.

  • Protein Incubation: Recombinant KRAS G12C protein is incubated with the covalent inhibitor (e.g., ARS-853) at a specific concentration and for various time points.[2]

  • Sample Preparation: The reaction is quenched at each time point. The protein samples are then prepared for mass spectrometry analysis, which may involve digestion into smaller peptides.

  • LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass of the protein or its peptides. A mass shift corresponding to the molecular weight of the inhibitor indicates covalent modification.[2] By tracking the abundance of the modified versus unmodified protein over time, the rate of covalent engagement can be calculated.[2]

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., H23, H358, A549) are seeded into multi-well plates at a specific density.[1]

  • Compound Treatment: The following day, the cells are treated with a range of concentrations of the inhibitor (e.g., this compound).

  • Incubation: The cells are incubated for a period of time (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells, or by staining with crystal violet.

  • Data Analysis: The results are used to calculate the IC50 or EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation.[1]

Conclusion

Both this compound and ARS-853 are important chemical probes for studying KRAS G12C biology and serve as foundational molecules in the development of clinically relevant KRAS inhibitors. ARS-853 demonstrates high potency and selectivity for KRAS G12C in its inactive state. This compound, a GDP analogue, also effectively inhibits KRAS G12C signaling. Notably, this compound has shown anti-proliferative effects in a KRAS G12S mutant cell line, suggesting its activity may not be exclusively restricted to the G12C variant, a point that warrants further investigation. The provided data and protocols offer a basis for the continued evaluation and development of next-generation KRAS inhibitors.

References

Unveiling the Target: A Comparative Guide to Mass Spectrometry for SML-10-70-1 Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the target of a novel therapeutic agent is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the target validation of SML-10-70-1, a cell-permeable prodrug of a covalent inhibitor targeting the K-Ras G12C mutant, a key driver in many cancers.

This compound's active form, SML-8-73-1, acts as a selective, direct-acting covalent inhibitor of the K-Ras G12C mutant.[1] The validation of this interaction is paramount to understanding its mechanism of action and advancing its therapeutic potential. Mass spectrometry (MS) offers a powerful and versatile suite of tools for this purpose, providing direct evidence of target engagement and detailed insights into the molecular interactions. This guide will delve into various MS-based methodologies, comparing them with alternative validation techniques and providing the necessary experimental context for their application.

Mass Spectrometry Approaches for Target Validation

Mass spectrometry has emerged as a cornerstone for identifying and validating the targets of small molecules.[2][3][4] For covalent inhibitors like SML-8-73-1, MS techniques can unequivocally demonstrate the formation of a covalent bond with the intended target protein.

Intact Protein Mass Analysis

This straightforward approach directly measures the mass of the target protein before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.

Experimental Protocol:

  • Incubation: Purified recombinant K-Ras G12C protein is incubated with SML-8-73-1.

  • Sample Preparation: The reaction mixture is desalted and purified to remove excess inhibitor.

  • Mass Spectrometry: The sample is analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Data Analysis: The resulting spectra are deconvoluted to determine the precise mass of the protein. A mass shift equivalent to the mass of SML-8-73-1 indicates covalent modification.[1]

Peptide Mapping and Sequencing

To pinpoint the exact site of modification, the inhibitor-bound protein is proteolytically digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol:

  • Incubation and Digestion: Following incubation of K-Ras G12C with SML-8-73-1, the protein is denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The spectrum of the modified peptide will show a mass shift on a specific amino acid residue, confirming the site of covalent adduction (in this case, Cysteine-12).[1]

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS provides insights into the conformational changes of the target protein upon inhibitor binding. By measuring the rate of deuterium exchange of backbone amide hydrogens, regions of the protein that become more or less solvent-accessible upon ligand binding can be identified.

Experimental Protocol:

  • Protein States: Prepare three samples of K-Ras G12C: unbound (apo), bound to its natural ligand (GDP or a non-hydrolyzable GTP analog), and bound to SML-8-73-1.

  • Deuterium Labeling: Each sample is diluted in a deuterated buffer for various time points.

  • Quenching and Digestion: The exchange reaction is quenched by lowering the pH and temperature. The protein is then rapidly digested into peptides.

  • LC-MS Analysis: The peptides are analyzed by LC-MS to measure the amount of deuterium uptake for each peptide.

  • Data Analysis: Comparing the deuterium uptake patterns between the different states reveals conformational changes induced by SML-8-73-1 binding, suggesting stabilization of an inactive state.[1]

Cellular Target Engagement Assays

To confirm that the inhibitor reaches and binds to its target in a cellular context, a targeted LC-MS/MS approach can be employed to quantify the level of unmodified target protein.

Experimental Protocol:

  • Cell Treatment: Cancer cells expressing K-Ras G12C are treated with the cell-permeable prodrug this compound.

  • Protein Extraction and Digestion: Proteins are extracted from the cells and digested into peptides.

  • Targeted LC-MS/MS: A specific, unmodified peptide from K-Ras G12C (containing Cys12) is quantified using techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

  • Data Analysis: A decrease in the abundance of the unmodified peptide in treated cells compared to control cells indicates target engagement by the inhibitor.[5][6]

Comparison with Alternative Target Validation Methods

While mass spectrometry provides direct and detailed evidence, other techniques offer complementary information for a comprehensive target validation strategy.

MethodPrincipleAdvantagesDisadvantages
Western Blot Antibody-based detection of downstream signaling proteins (e.g., p-Erk, p-Akt).Widely available, relatively simple to perform.Indirect measure of target engagement, relies on antibody quality.
Biochemical Assays (AlphaScreen, FP) Measure the inhibitor's effect on the interaction between the target and its binding partners (e.g., K-Ras and Raf).Functional readout of target inhibition.Requires purified proteins, may not fully recapitulate the cellular environment.
Cell Proliferation Assays Assess the inhibitor's effect on the growth of cancer cell lines harboring the target mutation.Provides a phenotypic readout of the inhibitor's efficacy.Indirect, can be influenced by off-target effects.
X-ray Crystallography Determines the three-dimensional structure of the inhibitor bound to the target protein.Provides high-resolution structural information of the interaction.Requires crystallization of the protein-inhibitor complex, which can be challenging.

Visualizing the Workflow and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for mass spectrometry-based target validation and the K-Ras signaling pathway.

Mass_Spectrometry_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation Purified K-Ras G12C Purified K-Ras G12C Incubation Incubation Purified K-Ras G12C->Incubation SML-8-73-1 SML-8-73-1 SML-8-73-1->Incubation Intact MS Intact MS Incubation->Intact MS Covalent Binding Peptide Mapping Peptide Mapping Incubation->Peptide Mapping Binding Site HDX-MS HDX-MS Incubation->HDX-MS Conformational Change K-Ras G12C Cells K-Ras G12C Cells Cell Lysis & Digestion Cell Lysis & Digestion K-Ras G12C Cells->Cell Lysis & Digestion This compound This compound This compound->K-Ras G12C Cells Treatment Targeted LC-MS/MS Targeted LC-MS/MS Cell Lysis & Digestion->Targeted LC-MS/MS Target Engagement

Caption: Mass spectrometry workflow for this compound target validation.

KRas_Signaling_Pathway Growth Factor Receptor Growth Factor Receptor SOS SOS Growth Factor Receptor->SOS K-Ras (GDP) K-Ras (Inactive) SOS->K-Ras (GDP) Activates K-Ras (GTP) K-Ras (Active) K-Ras (GDP)->K-Ras (GTP) GTP Exchange RAF RAF K-Ras (GTP)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->K-Ras (GTP) Inhibits

Caption: Simplified K-Ras signaling pathway and the inhibitory action of this compound.

References

A Comparative Guide to KRAS G12C Inhibitors: SML-10-70-1, Sotorasib, and Adagrasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational KRAS G12C inhibitor SML-10-70-1 with the clinically approved drugs sotorasib and adagrasib. The information presented is based on available preclinical and clinical data to assist researchers in understanding the landscape of KRAS G12C targeted therapies.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has been a challenging target for therapeutic intervention. The development of covalent inhibitors that irreversibly bind to the mutant cysteine has marked a significant breakthrough. This guide focuses on a comparative analysis of three such inhibitors: this compound, a preclinical compound, and sotorasib (Lumakras®) and adagrasib (Krazati®), which have received regulatory approval.

Mechanism of Action

All three compounds—this compound, sotorasib, and adagrasib—are covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein.[1][2][3][4] KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state that drives downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[3][5]

These inhibitors bind to the KRAS G12C protein, locking it in an inactive GDP-bound conformation.[2][3][6] This prevents the exchange of GDP for GTP, thereby blocking the downstream signaling cascades that are essential for tumor growth.[3]

Preclinical Performance: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound, sotorasib, and adagrasib from preclinical studies. Direct head-to-head comparative studies for all three agents in the same experimental settings are limited; therefore, data should be interpreted with consideration of the different study conditions.

Table 1: In Vitro Cellular Activity - Anti-proliferative Effects (IC50/EC50)

InhibitorCell LineMutationIC50/EC50 (µM)Reference
This compoundH358KRAS G12C26.6[7]
This compoundH23KRAS G12C47.6[7]
This compoundA549KRAS G12S43.8[7]
SotorasibNCI-H358KRAS G12C~0.006[6]
SotorasibMIA PaCa-2KRAS G12C~0.009[6]
SotorasibNCI-H23KRAS G12C0.6904[4]
AdagrasibPanel of KRAS G12C Cell LinesKRAS G12C0.01 - 0.973 (2D)[5]
AdagrasibPanel of KRAS G12C Cell LinesKRAS G12C0.0002 - 1.042 (3D)[5]

Table 2: In Vitro Cellular Activity - Downstream Signaling Inhibition

InhibitorAssayCell LineConcentrationEffectReference
This compoundWestern BlotH358100 µMAttenuation of p-ERK and p-AKT[1][7]
SotorasibWestern BlotKRAS G12C mutant cell linesNot specifiedInhibition of p-ERK[6]
AdagrasibWestern BlotMIA PaCa-20.24 - 1000 nMInhibition of p-ERK and pS6[8]

Clinical Efficacy and Safety: Sotorasib vs. Adagrasib

Sotorasib and adagrasib are approved for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy.[9] Clinical data for this compound is not available as it is a preclinical compound.

Table 3: Key Clinical Trial Data in Pretreated KRAS G12C-Mutated NSCLC

ParameterSotorasib (CodeBreaK 100)Adagrasib (KRYSTAL-1)Reference
Objective Response Rate (ORR) 37.1%42.9%[10][11]
Median Duration of Response (DoR) 11.1 months8.5 months[10][11]
Median Progression-Free Survival (PFS) 6.8 months6.5 months[10][11]
Common Treatment-Related Adverse Events (TRAEs) Diarrhea, nausea, fatigue, increased liver enzymesNausea, diarrhea, vomiting, fatigue[11][12]

A matching-adjusted indirect comparison of the pivotal trials for sotorasib and adagrasib suggested comparable efficacy in terms of PFS and ORR in previously treated advanced KRAS G12C-mutated NSCLC.[13] Sotorasib demonstrated a more favorable safety profile with lower odds of TRAEs.[13] Another comparative analysis indicated that adagrasib might offer a slight advantage in PFS, while both drugs show comparable efficacy in overall survival.[11][14]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Cell Viability Assay (Based on CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors on the proliferation of KRAS G12C mutant cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H358, NCI-H23) in 96-well plates at a density of 3,000-5,000 cells per well in a final volume of 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compounds (this compound, sotorasib, adagrasib) in the growth medium. A vehicle control (e.g., 0.1% DMSO) should be included.

  • Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds or the vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot for Downstream Signaling Inhibition

Objective: To assess the effect of the inhibitors on the phosphorylation status of key downstream effector proteins in the KRAS signaling pathway, such as ERK and AKT.

Protocol:

  • Cell Treatment: Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the inhibitors or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of signaling inhibition.

Visualizations

KRAS G12C Signaling Pathway and Inhibitor Mechanism

KRAS_Pathway cluster_upstream Upstream Activation cluster_ras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C (Inactive - GDP) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C (Active - GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Sotorasib Adagrasib Inhibitor->KRAS_GDP Covalent Binding Locks in Inactive State

Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibitors.

Experimental Workflow for Preclinical Inhibitor Comparison

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture KRAS G12C Mutant Cell Lines (e.g., NCI-H358, H23) Viability_Assay Cell Viability Assay (72h Incubation) Cell_Culture->Viability_Assay Western_Blot Western Blot for Downstream Signaling (p-ERK, p-AKT) Cell_Culture->Western_Blot Compound_Prep Prepare Serial Dilutions of Inhibitors (this compound, Sotorasib, Adagrasib) Compound_Prep->Viability_Assay Compound_Prep->Western_Blot IC50_Calc Calculate IC50 Values (Non-linear Regression) Viability_Assay->IC50_Calc Signaling_Quant Quantify Protein Phosphorylation Levels Western_Blot->Signaling_Quant Comparison Compare Potency and Efficacy of Inhibitors IC50_Calc->Comparison Signaling_Quant->Comparison

Caption: A generalized workflow for the preclinical comparison of KRAS G12C inhibitors.

References

The Limitations of SML-10-70-1 in K-Ras Research: A Comparative Guide to Current Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules capable of directly targeting the once "undruggable" K-Ras oncogene has ushered in a new era of precision oncology. Among the early contenders was SML-10-70-1, a pro-drug of a covalent inhibitor designed to target the K-Ras G12C mutation. While a pioneering effort, this compound exhibits significant limitations that have been surpassed by a new generation of K-Ras inhibitors. This guide provides an objective comparison of this compound with current alternatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tools for their K-Ras--targeted studies.

Overview of this compound and Its Mechanism of Action

This compound is a cell-permeable pro-drug derivative of SML-8-73-1, a guanosine diphosphate (GDP) analog. It was designed to covalently bind to the mutant cysteine residue in K-Ras G12C, locking the protein in an inactive, GDP-bound state.[1][2] This inactivation prevents the recruitment of downstream effector proteins, thereby inhibiting crucial oncogenic signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[2][3]

Key Limitations of this compound

The primary drawback of this compound is its low potency . Experimental data consistently demonstrates that this compound requires high micromolar concentrations to achieve a biological effect, a significant hurdle for therapeutic development and a potential source of off-target effects in research settings.

Data Presentation: Comparative Efficacy of K-Ras Inhibitors

The following tables summarize the in vitro efficacy of this compound compared to more potent, clinically relevant K-Ras inhibitors.

Table 1: Anti-Proliferative Activity of K-Ras Inhibitors in K-Ras Mutant Cell Lines

InhibitorTargetCell LineEC50/IC50 (µM)Citation
This compound K-Ras G12CNCI-H35826.6[2]
NCI-H2347.6[2]
A549 (K-Ras G12S)43.8[2]
Sotorasib (AMG 510) K-Ras G12CNCI-H3580.004 - 0.032[4]
MIA PaCa-2 (K-Ras G12C)0.004 - 0.032[4]
Adagrasib (MRTX849) K-Ras G12CNCI-H3580.01 - 0.973[5]
MIA PaCa-2 (K-Ras G12C)0.01 - 0.973[5]
Divarasib K-Ras G12CK-Ras G12C cell linesSub-nanomolar range[6]
MRTX1133 K-Ras G12DAGS (K-Ras G12D)0.002[7]

Table 2: Inhibition of Downstream Signaling by K-Ras Inhibitors

InhibitorTargetCell LineAssayConcentration for EffectCitation
This compound K-Ras G12CNCI-H358pERK/pAkt Western Blot100 µM[2]
Sotorasib (AMG 510) K-Ras G12CNCI-H358pERK Western Blot0.1 - 1 µM[8]
Adagrasib (MRTX849) K-Ras G12CNCI-H358Active RAS pulldown78 nM (IC50)[9]
MRTX1133 K-Ras G12DAGSpERK Western Blot2 nM (IC50)[7]

Comparative Analysis with Modern Alternatives

The field of K-Ras inhibition has rapidly evolved, with several highly potent and selective inhibitors now available.

  • Sotorasib (AMG 510) and Adagrasib (MRTX849) are both FDA-approved covalent inhibitors of K-Ras G12C. They exhibit nanomolar potency in inhibiting cell growth and downstream signaling, representing a significant improvement over this compound.[5][8][9]

  • Divarasib is another covalent K-Ras G12C inhibitor that has shown even greater potency and selectivity in preclinical studies compared to Sotorasib and Adagrasib.[6]

  • MRTX1133 is a non-covalent inhibitor targeting the K-Ras G12D mutation, demonstrating the expansion of inhibitor development beyond the G12C variant.[7]

The superior potency of these newer inhibitors translates to more effective target engagement at lower, more physiologically relevant concentrations, reducing the likelihood of off-target effects and providing a clearer understanding of the consequences of specific K-Ras inhibition.

Experimental Protocols

To facilitate the replication and comparison of findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from standard SRB assay procedures.[10]

  • Cell Seeding:

    • Culture K-Ras mutant cell lines (e.g., NCI-H358, MIA PaCa-2) in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of K-Ras inhibitors (this compound, Sotorasib, Adagrasib, etc.) in culture medium.

    • Replace the existing medium with 100 µL of the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours.

  • Cell Fixation and Staining:

    • Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization and Absorbance Reading:

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates for 10 minutes and read the absorbance at 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50/IC50 value using non-linear regression analysis.

Western Blot Analysis of K-Ras Signaling

This protocol outlines the general steps for assessing the phosphorylation status of ERK and Akt.

  • Cell Lysis and Protein Quantification:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with K-Ras inhibitors at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 4-12% SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Representative antibodies include:

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370, 1:2000 dilution)

      • p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, #4695, 1:1000 dilution)

      • Phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060, 1:2000 dilution)

      • Akt (pan) (e.g., Cell Signaling Technology, #4691, 1:1000 dilution)

      • β-Actin (e.g., Cell Signaling Technology, #4970, 1:1000 dilution) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked, Cell Signaling Technology, #7074, 1:3000 dilution) for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to the total protein and/or loading control.

Mandatory Visualizations

K-Ras Signaling Pathway and Point of Inhibition

KRas_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS KRas_GDP K-Ras-GDP (Inactive) SOS->KRas_GDP GDP->GTP Exchange KRas_GTP K-Ras-GTP (Active) KRas_GTP->KRas_GDP GTP Hydrolysis RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K Inhibitors This compound & Modern Inhibitors Inhibitors->KRas_GTP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation key_active Active State key_inactive Inactive State key_inhibitor Inhibitor Action key_pathway Signaling Protein Experimental_Workflow start Start culture Culture K-Ras Mutant Cell Lines (e.g., H358) start->culture seed_viability Seed Cells in 96-well Plates culture->seed_viability seed_wb Seed Cells in 6-well Plates culture->seed_wb treat_viability Treat with Serial Dilutions of K-Ras Inhibitors (72h) seed_viability->treat_viability treat_wb Treat with K-Ras Inhibitors (Specified Concentrations & Times) seed_wb->treat_wb srb_assay Perform Sulforhodamine B (SRB) Assay treat_viability->srb_assay lysis Cell Lysis & Protein Quantification treat_wb->lysis read_viability Measure Absorbance srb_assay->read_viability wb Western Blot for pERK, pAkt, etc. lysis->wb image_wb Image Western Blots wb->image_wb analyze_viability Calculate IC50 Values read_viability->analyze_viability analyze_wb Quantify Band Intensities image_wb->analyze_wb compare Compare Potency & Signaling Inhibition analyze_viability->compare analyze_wb->compare end End compare->end

References

SML-10-70-1: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of SML-10-70-1, a cell-permeable prodrug of a covalent inhibitor targeting the K-Ras G12C mutant. The data presented here is compiled from published research to facilitate an objective evaluation of its selectivity against other potential cellular targets.

Executive Summary

This compound is a targeted covalent inhibitor designed to specifically modify the G12C mutant of K-Ras, a critical oncogene in several cancers. Its active form, SML-8-73-1, binds to the guanine-nucleotide binding pocket of K-Ras G12C. Cross-reactivity studies are crucial to assess the potential for off-target effects and to understand the inhibitor's overall safety and efficacy profile. This guide summarizes the available selectivity data for the active compound of this compound and provides the methodologies used in these assessments.

Cross-Reactivity Data

The selectivity of the active form of this compound was evaluated using an in situ chemical proteomics approach in MIA PaCa-2 human pancreatic carcinoma cell lysates, which are homozygous for the K-Ras G12C mutation. The study aimed to identify off-target binding to other GTP-binding proteins.

TargetCompoundConcentration% Inhibition of Probe LabelingNotes
K-Ras G12C SML-8-73-1100 µMSignificantPrimary target, demonstrating effective engagement.
Off-Target GTP-binding Protein 1SML-8-73-1100 µMModerateIdentity of the protein is not specified in the source.
Off-Target GTP-binding Protein 2SML-8-73-1100 µMModerateIdentity of the protein is not specified in the source.
Off-Target GTP-binding Protein 3 (a small GTPase)SML-8-73-1100 µMModerateThe only other small GTPase showing moderate inhibition.
Other >100 GTP-binding proteinsSML-8-73-1100 µMNot significantDemonstrates high selectivity for K-Ras G12C.

Data sourced from in situ proteomic-based chemical profiling experiments.[1][2]

Comparison with Alternatives

A direct comparison with a non-covalent control compound, SML-10-57-1, was performed to distinguish the effects of covalent binding from non-specific interactions.

FeatureThis compound (Covalent Inhibitor)SML-10-57-1 (Non-Covalent Control)
Mechanism Covalently binds to Cys-12 of K-Ras G12CLacks the electrophile for covalent bond formation
Effect on K-Ras G12C Protects K-Ras G12C from subsequent labeling with desthiobiotin-GTPDoes not protect K-Ras G12C from probe labeling
Downstream Signaling Attenuates Akt and Erk phosphorylation at 100 µMNo significant effect on Akt and Erk phosphorylation

This comparison highlights the importance of the covalent mechanism for the observed biological effects.[3]

Experimental Protocols

In Situ GTPase Selectivity Profiling

This method was employed to assess the selectivity of the SML inhibitor across a wide range of GTP-binding proteins in a cellular lysate context.[1][2]

  • Lysate Preparation: MIA PaCa-2 cell lysates, containing the K-Ras G12C mutant, were used.

  • Compound Incubation: The lysates were incubated with the SML inhibitor (100 µM) for 15 minutes.

  • Probe Labeling: A lysine-reactive GTP-biotin probe was added to the lysates. This probe covalently labels GTP-binding proteins that are not protected by the inhibitor.

  • Enrichment and Detection: Biotinylated proteins were captured and identified using mass spectrometry.

  • Data Analysis: The ability of the SML inhibitor to protect GTP-binding proteins from probe labeling was quantified, with a reduction in labeling indicating binding of the inhibitor.

Visualizations

Experimental Workflow for Selectivity Profiling

G cluster_0 Preparation cluster_1 Labeling & Capture cluster_2 Analysis Lysate MIA PaCa-2 Cell Lysate (K-Ras G12C) Inhibitor Incubate with SML-8-73-1 (100 µM) Lysate->Inhibitor Probe Add GTP-Biotin Probe Inhibitor->Probe Capture Streptavidin Pull-down of Biotinylated Proteins Probe->Capture MS Mass Spectrometry (LC-MS/MS) Capture->MS Analysis Quantify Protein Levels (Protected vs. Unprotected) MS->Analysis

Caption: Workflow for in situ chemical proteomics to determine inhibitor selectivity.

K-Ras Signaling Pathway Inhibition

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK KRas_GDP K-Ras G12C-GDP (Inactive) RTK->KRas_GDP SOS KRas_GTP K-Ras G12C-GTP (Active) RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K KRas_GDP->KRas_GTP Guanine Nucleotide Exchange SML This compound SML->KRas_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits downstream signaling by targeting active K-Ras G12C.

Conclusion

The available data indicates that the active form of this compound is a highly selective inhibitor of K-Ras G12C.[1][2][4] The in situ chemical proteomics profiling demonstrates minimal off-target engagement among a large pool of cellular GTP-binding proteins.[1][2] The observed downregulation of the Akt and Erk signaling pathways is consistent with on-target inhibition of K-Ras.[3][5] These findings support the potential of this compound as a selective therapeutic agent for cancers harboring the K-Ras G12C mutation. Further studies with broader kinase panels and in diverse cellular models would provide a more comprehensive understanding of its cross-reactivity profile.

References

A Head-to-Head Comparison of Covalent K-Ras G12C Inhibitors: Sotorasib, Adagrasib, Divarasib, and Glecirasib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the performance of leading covalent K-Ras G12C inhibitors. It includes a summary of preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows.

The discovery of small molecules that can covalently target the cysteine residue of the K-Ras G12C mutant protein has revolutionized the treatment landscape for a subset of challenging cancers. This guide delves into a comparative analysis of four prominent covalent K-Ras G12C inhibitors: the FDA-approved drugs Sotorasib (Lumakras) and Adagrasib (Krazati), and the promising clinical candidates Divarasib and Glecirasib.

Mechanism of Action: Covalently Silencing an Oncogenic Driver

The K-Ras protein is a small GTPase that functions as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and the persistent stimulation of downstream pro-proliferative pathways, most notably the MAPK/ERK pathway.

Sotorasib, adagrasib, divarasib, and glecirasib are all irreversible covalent inhibitors that specifically target the mutant cysteine-12 residue. By forming a covalent bond, they lock the K-Ras G12C protein in its inactive, GDP-bound conformation. This prevents the exchange of GDP for GTP, thereby inhibiting downstream oncogenic signaling and leading to tumor growth inhibition.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF Activates KRAS_GDP K-Ras G12C-GDP (Inactive) GEF->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP K-Ras G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Covalent K-Ras G12C Inhibitor Inhibitor->KRAS_GDP Covalently binds & traps in inactive state

K-Ras G12C signaling pathway and the mechanism of covalent inhibition.

Preclinical Performance: A Look at Potency and Selectivity

The preclinical activity of these inhibitors is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a critical metric, with lower values indicating greater potency.

InhibitorCell LineCancer TypeIC50 (p-ERK Inhibition)IC50 (Cell Viability)Reference
Glecirasib NCI-H358NSCLC10.9 nM (median of 7 cell lines)Subnanomolar activity reported[1][2]
Divarasib --Reported to be 5-20 times more potent than sotorasib and adagrasib-

Clinical Efficacy: A Comparative Overview

The clinical performance of these inhibitors has been evaluated in multiple trials, primarily in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.

Non-Small Cell Lung Cancer (NSCLC)
InhibitorTrial NamePhaseObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Sotorasib CodeBreaK 100237.1%6.8 months12.5 months[3][4]
Adagrasib KRYSTAL-11/242.9%6.5 months12.6 months[5]
Divarasib Phase 1 (NCT04449874)153.4%13.1 monthsNot Reported[6][7]
Glecirasib Pivotal Phase 2 (NCT05009329)2b47.9%8.2 months13.6 months[8][9][10]
Colorectal Cancer (CRC)
InhibitorCombination AgentTrial NamePhaseObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Divarasib CetuximabPhase 1b (NCT04449874)1b62%8.1 months[11][12][13][14][15]
Pancreatic Cancer
InhibitorTrial NamePhaseObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Glecirasib Pooled Phase 1/21/241.9%5.6 months10.7 months[1][16][17][18][19]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key assays used in the characterization of K-Ras G12C inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Start: Purified K-Ras G12C Protein TR_FRET TR-FRET Nucleotide Exchange Assay Biochem_Start->TR_FRET Biochem_End Determine IC50 for Inhibition of GTP Binding TR_FRET->Biochem_End Cell_Start Start: K-Ras G12C Mutant Cell Line Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Start->Cell_Viability Western_Blot Western Blot for p-ERK Inhibition Cell_Start->Western_Blot Cell_Viability_End Determine IC50 for Cell Growth Inhibition Cell_Viability->Cell_Viability_End Western_Blot_End Confirm Target Engagement & Pathway Inhibition Western_Blot->Western_Blot_End

References

Safety Operating Guide

Prudent Disposal of SML-10-70-1: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling SML-10-70-1, a covalent inhibitor of the K-Ras G12C mutant, must adhere to rigorous safety and disposal protocols.[1][2][3][4][5] In the absence of a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, a conservative approach treating the compound as hazardous chemical waste is the recommended course of action. This ensures the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines. The following are general best practices for handling chemical waste in a laboratory setting:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile gloves), when handling this compound and its waste products.[6]

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, immediately alert laboratory personnel and follow your institution's spill cleanup protocol. Generally, this involves absorbing the spill with an inert material, collecting the contaminated material in a designated hazardous waste container, and decontaminating the area.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound should be managed through your institution's hazardous waste program.[7][8]

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous waste.

    • Segregate this compound waste from other waste streams to prevent accidental reactions.[9] Store it separately from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Waste Container Selection and Labeling:

    • Use a chemically compatible and leak-proof container for collecting this compound waste. The container must be in good condition with a secure lid.[8][10][9]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10] This area should be at or near the point of waste generation.[8]

    • Ensure the SAA is inspected regularly for any signs of leakage or container degradation.[10]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[8] Do not attempt to dispose of this compound down the drain or in the regular trash.[7][11]

Disposal of Empty Containers

Empty containers that previously held this compound should also be managed carefully:

  • Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent.[7] The rinseate must be collected and disposed of as hazardous waste.[7]

  • Defacing Labels: After triple-rinsing, deface or remove all chemical labels from the container before disposal.[7]

  • Consult EHS: It is advisable to consult with your EHS office for specific guidance on the disposal of empty chemical containers.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container container Select Leak-Proof, Compatible Hazardous Waste Container solid_waste->container liquid_waste->container label Label Container: 'Hazardous Waste, this compound' container->label storage Store in Designated Satellite Accumulation Area (SAA) label->storage ehs_pickup Contact EHS for Hazardous Waste Pickup storage->ehs_pickup end End: Waste Properly Disposed ehs_pickup->end triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinseate Collect Rinseate as Hazardous Waste triple_rinse->collect_rinseate deface_label Deface Original Label triple_rinse->deface_label collect_rinseate->container dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container dispose_container->end

This compound Disposal Decision Workflow

References

Essential Safety and Operational Guide for Handling SML-10-70-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of SML-10-70-1. The following procedural guidance is designed to ensure a safe laboratory environment and proper material management.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended Equipment and Practices
Eye Protection Safety glasses or goggles should be worn at all times in the laboratory where chemicals are being handled to protect against potential splashes.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound. Inspect gloves before each use and wash hands thoroughly after handling.
Body Protection A standard laboratory coat must be worn to protect clothing and skin. Ensure the lab coat is buttoned. Do not wear shorts, skirts, or open-toed shoes in the laboratory.[1] Long hair and loose clothing should be secured.[2]
General Hygiene Do not eat, drink, smoke, or apply cosmetics in the laboratory.[1][3] Avoid mouth pipetting; use mechanical pipetting devices.[3] Wash hands thoroughly after handling chemicals and before leaving the laboratory.[3]

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed when not in use.

Handling:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace by ensuring it is clean and uncluttered.

  • Dispensing: When weighing or transferring the solid compound, do so in a designated area, such as a weighing hood or on a bench with minimal air currents, to avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly.

  • Spill Management: In case of a small spill, clean the area with appropriate absorbent material. For larger spills, follow your institution's specific spill response procedures.

Disposal Plan

As this compound is not classified as hazardous, disposal procedures should align with institutional and local regulations for non-hazardous chemical waste.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as non-hazardous solid chemical waste. It is recommended to place the material in a clearly labeled, sealed container and dispose of it through your institution's chemical waste program. Some non-hazardous solid chemicals may be suitable for disposal in the regular trash, but this should be confirmed with your institution's environmental health and safety (EHS) office.[4][5][6]
Solutions of this compound Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, pending approval from your institution's EHS office.[5][7] Do not dispose of organic solvent solutions down the drain. Collect in a properly labeled waste container for disposal through your institution's chemical waste program.
Contaminated Materials Gloves, absorbent paper, and other disposable materials contaminated with this compound should be placed in a sealed bag or container and disposed of as solid waste.
Empty Containers Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. After rinsing, the container can typically be disposed of in the regular trash or recycling, depending on institutional policies. Deface the label on the container before disposal.[5]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response A Don Appropriate PPE B Prepare Clean Workspace A->B C Weigh/Transfer Solid B->C D Prepare Solution C->D E Clean Workspace D->E F Segregate Waste E->F G Dispose of Waste per Protocol F->G H Remove PPE & Wash Hands G->H Spill Spill Occurs Cleanup Follow Institutional Spill Protocol Spill->Cleanup

Caption: Workflow for the safe handling and disposal of this compound.

Signaling Pathway Inhibition by this compound

This compound is a prodrug derivative of SML-8-73-1, a covalent inhibitor of the K-Ras G12C mutant.[8] It acts by binding to the guanine nucleotide-binding pocket of K-Ras, rendering the protein in an inactive state.[9][10][11] This inhibition disrupts downstream signaling pathways, notably the Raf-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Preliminary cellular studies have shown that this compound leads to the down-regulation of Akt and Erk signaling.[9][10]

G SML This compound KRas K-Ras (G12C) SML->KRas inhibits Raf Raf KRas->Raf PI3K PI3K KRas->PI3K MEK MEK Raf->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Inhibition of K-Ras signaling pathway by this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.